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  • Product: 2-(1-Methyl-piperidin-4-ylamino)-ethanol
  • CAS: 56709-51-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS 56709-51-4)

Executive Summary 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile, bifunctional aliphatic amine characterized by the presence of a tertiary amine (within a piperidine ring), a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile, bifunctional aliphatic amine characterized by the presence of a tertiary amine (within a piperidine ring), a sterically hindered secondary amine, and a primary hydroxyl group. This unique molecular architecture renders it an invaluable building block in two distinct yet highly specialized fields: advanced carbon capture technologies and pharmaceutical synthesis (specifically as an intermediate for targeted kinase inhibitors).

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic utility, and validated synthetic protocols, designed for researchers and engineers requiring rigorous, reproducible data.

Molecular Architecture & Physicochemical Profile

The compound's reactivity is dictated by its three functional centers. The tertiary amine provides a basic site for salt formation, improving aqueous solubility. The secondary amine acts as a potent, yet sterically hindered, nucleophile. The primary alcohol offers a versatile handle for esterification, etherification, or hydrogen bonding in biological targets.

Table 1: Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 2-[(1-methylpiperidin-4-yl)amino]ethanol
CAS Registry Number 56709-51-4
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES CN1CCC(NCCO)CC1
Monoisotopic Mass 158.1419 Da [1]
Predicted XlogP -0.3 (Highly hydrophilic)
Structural Features Tertiary amine, secondary amine, primary alcohol

Mechanistic Pathways & Applications

Advanced CO₂ Capture (Sterically Hindered Amines)

In post-combustion carbon capture (PCC), traditional solvents like Monoethanolamine (MEA) suffer from high energy penalties during the desorption phase. 2-(1-Methyl-piperidin-4-ylamino)-ethanol overcomes this limitation through precise steric engineering [2].

The Causality of Steric Hindrance: When an unhindered primary or secondary amine reacts with CO₂, it forms a highly stable carbamate ion. Reversing this reaction to release pure CO₂ requires immense thermal energy. However, the secondary amine in CAS 56709-51-4 is flanked by the bulky 1-methylpiperidine ring. This steric bulk destabilizes the intermediate carbamate, forcing it to undergo rapid hydrolysis into a bicarbonate species . The bicarbonate pathway requires significantly lower energy to reverse, drastically reducing the parasitic load on industrial power plants[2].

Table 2: Mechanistic Comparison of CO₂ Capture Solvents
Solvent TypePrimary CO₂ ProductStabilityDesorption Energy Penalty
MEA (Unhindered) CarbamateHighVery High (~3.5 - 4.0 GJ/ton CO₂)
CAS 56709-51-4 BicarbonateLowLow (Significant energy savings)
Pharmaceutical Intermediate (Kinase Inhibitors)

In drug discovery, this compound is heavily utilized to synthesize 2,4-dianilinopyrimidine derivatives , which are potent inhibitors of IKK (IκB kinase) and CDK (Cyclin-dependent kinase) [3].

Structural Rationale: The secondary amine undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) with chlorinated pyrimidine scaffolds. The resulting 1-methylpiperidine moiety enhances the drug's basicity, facilitating favorable interactions with the acidic residues in the ATP-binding pocket of kinases. Simultaneously, the primary alcohol improves the pharmacokinetic profile by increasing aqueous solubility and providing a hydrogen-bond donor/acceptor site.

Mechanism A 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) B Sterically Hindered Secondary Amine A->B C Primary Alcohol & Tertiary Amine A->C D Unstable Carbamate B->D CO2 Capture F Nucleophilic Substitution (SNAr with Pyrimidines) B->F Pharma Synthesis E Bicarbonate Pathway (Low Energy CO2 Desorption) D->E Rapid Hydrolysis G IKK/CDK Kinase Inhibitors (Anti-cancer/Inflammatory) F->G Scaffold Decoration

Bifunctional utility of CAS 56709-51-4 in CO₂ capture and pharmaceutical synthesis.

Synthesis Methodology: Reductive Amination Protocol

The most efficient and scalable method to synthesize 2-(1-Methyl-piperidin-4-ylamino)-ethanol is via the reductive amination of 1-methylpiperidin-4-one with ethanolamine.

Why Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )?

NaBH(OAc)3​ is explicitly chosen over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the imine intermediate without prematurely reducing the starting ketone to an alcohol. This ensures a near-quantitative yield of the desired amine.

Synthesis A 1-Methylpiperidin-4-one C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Ethanolamine B->C D 2-(1-Methyl-piperidin-4-ylamino)-ethanol C->D NaBH(OAc)3 (Selective Reduction)

Synthesis workflow via selective reductive amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are included to ensure reaction integrity.

  • Reagent Preparation:

    • Dissolve 1-methylpiperidin-4-one (1.0 equivalent, ~30 mmol) and ethanolamine (1.05 equivalents, ~31.5 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an inert nitrogen atmosphere.

  • Imine Formation (IPC 1):

    • Add glacial acetic acid (AcOH, 40 mL) to the solution to catalyze the condensation. Stir at room temperature for 1–2 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) or FT-IR. The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) confirms intermediate formation.

  • Selective Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 3.0 equivalents, 90 mmol) to control the exothermic release.

    • Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • Quenching & Workup (IPC 2):

    • Carefully quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches ~8.5–9.0. Causality: This neutralizes the acetic acid and ensures both the secondary and tertiary amines are in their free-base form, preventing them from partitioning into the aqueous layer.

    • Extract the aqueous layer with DCM (3 x 100 mL).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Magnesium Sulfate ( MgSO4​ ), and filter.

    • Concentrate under reduced pressure. If required, purify the crude oil via silica gel column chromatography (eluent: Chloroform/Methanol/Ammonium Hydroxide) to yield the pure product.

Analytical Characterization & Validation

To confirm the identity and purity of the synthesized CAS 56709-51-4, the following analytical signatures should be observed:

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]+ peak at m/z 159.149 [1].

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the distinct singlet of the N−CH3​ group at ~2.25 ppm (3H).

    • The methylene protons adjacent to the oxygen ( −CH2​−OH ) typically appear as a triplet around 3.60 ppm (2H).

    • The secondary amine proton ( −NH− ) and hydroxyl proton ( −OH ) often appear as a broad exchangeable singlet, dependent on concentration and temperature.

Safety & Handling

  • Toxicity: As an aliphatic amine, it is corrosive and causes severe skin burns and eye damage.

  • PPE: Handle in a certified fume hood using nitrile gloves, chemical splash goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Amines are prone to oxidation and can absorb atmospheric CO2​ over time, forming unwanted carbamate/carbonate salts.

References

  • PubChemLite. "56709-51-4 (C8H18N2O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]

  • Yang, Q., et al. "Gas capture process." U.S. Patent No. 9,409,122 B2, Commonwealth Scientific And Industrial Research Organisation, August 9, 2016.
  • Wagnon, J., et al. "Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as IKK inhibitors." WIPO Patent No. WO2007006926A2, Sanofi-Aventis, January 18, 2007.
Exploratory

starting materials for 2-(1-Methyl-piperidin-4-ylamino)-ethanol synthesis

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol: Starting Materials and Strategic Selection Introduction 2-(1-Methyl-piperidin-4-ylamino)-ethanol is a key bifunctional chemical in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol: Starting Materials and Strategic Selection

Introduction

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a key bifunctional chemical intermediate, featuring a tertiary amine within a piperidine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Its scaffold is found in a variety of pharmacologically active agents.

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the principal synthetic routes to 2-(1-Methyl-piperidin-4-ylamino)-ethanol. The focus is not merely on procedural steps but on the strategic selection of starting materials and the chemical principles that underpin each synthetic pathway. We will explore two primary, field-proven strategies: Reductive Amination and Nucleophilic Alkylation , offering a comparative analysis to guide experimental design.

Part 1: Synthesis via Direct Reductive Amination

This is arguably the most convergent and efficient approach, constructing the target molecule in a single synthetic operation from readily available precursors.

The Principle of Reductive Amination

Direct reductive amination is a powerful C-N bond-forming reaction that combines the condensation of a carbonyl compound with an amine and the subsequent reduction of the imine intermediate in a single pot.[1] The process begins with the reaction between 1-methyl-4-piperidone and ethanolamine to form a transient iminium ion, which is immediately reduced by a selective hydride agent present in the reaction mixture. The success of this one-pot method hinges on using a reducing agent that is mild enough not to reduce the starting ketone but potent enough to readily reduce the iminium intermediate.[1]

G ketone 1-Methyl-4-piperidone intermediate Iminium Intermediate ketone->intermediate + Ethanolamine - H₂O reagents + Reducing Agent (e.g., NaBH(OAc)₃) amine Ethanolamine product 2-(1-Methyl-piperidin-4-ylamino)-ethanol intermediate->product + [H]

Caption: Reductive Amination Workflow.
Analysis of Starting Materials
Starting MaterialStructureKey Properties & Role
1-Methyl-4-piperidone 1-Methyl-4-piperidoneRole: Provides the core 1-methylpiperidine scaffold. Properties: Commercially available liquid, stable under standard conditions. The ketone carbonyl is the electrophilic site for the initial condensation.
Ethanolamine EthanolamineRole: Acts as the nucleophile and introduces the N-(2-hydroxyethyl) moiety. Properties: Widely available, viscous liquid. The primary amine is significantly more nucleophilic than the hydroxyl group, ensuring selective N-amination.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) NaBH(OAc)₃Role: Mild and selective reducing agent. Properties: A solid hydride reagent particularly effective for reductive aminations.[2] Its steric bulk and attenuated reactivity prevent significant reduction of the starting ketone, leading to higher yields and cleaner reactions compared to stronger agents like NaBH₄.
Experimental Protocol: Reductive Amination

Objective: To synthesize 2-(1-Methyl-piperidin-4-ylamino)-ethanol from 1-methyl-4-piperidone and ethanolamine.

Materials:

  • 1-Methyl-4-piperidone (1.0 eq.)

  • Ethanolamine (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-methyl-4-piperidone (1.0 eq.) and the chosen solvent (DCE or THF, approx. 0.1-0.2 M concentration).

  • Add ethanolamine (1.2 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature at or below room temperature using a water bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., DCM or EtOAc, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Part 2: Synthesis via Nucleophilic Alkylation

This classical approach involves the formation of the same C-N bond through an SN2 reaction between an amine nucleophile and an alkyl electrophile. This route offers flexibility but may require more stringent control of reaction conditions to avoid side reactions.

The Principle of Nucleophilic Alkylation

This strategy relies on the nucleophilicity of the primary amine in 4-amino-1-methylpiperidine to displace a leaving group from a two-carbon electrophile bearing a hydroxyl group. A base is typically required to neutralize the acid generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[3] Over-alkylation to form a quaternary ammonium salt is a potential side reaction if excess alkylating agent or harsh conditions are used.

G amine 4-Amino-1-methylpiperidine product 2-(1-Methyl-piperidin-4-ylamino)-ethanol amine->product Sɴ2 Attack alkyl_halide 2-Chloroethanol byproduct KCl + H₂O + CO₂ product->byproduct Byproducts reagents + Base (e.g., K₂CO₃) - Heat

Caption: Nucleophilic Alkylation Workflow.
Analysis of Starting Materials
Starting MaterialStructureKey Properties & Role
4-Amino-1-methylpiperidine 4-Amino-1-methylpiperidineRole: Provides the core 1-methylpiperidine scaffold and acts as the nucleophile. Properties: Commercially available liquid. The primary amine is the reactive site.
2-Chloroethanol 2-ChloroethanolRole: The electrophile, providing the 2-hydroxyethyl group. Properties: Available liquid. The chlorine atom is a good leaving group for the SN2 reaction. 2-Bromoethanol can also be used and is more reactive.
Potassium Carbonate (K₂CO₃) K₂CO₃Role: Mild inorganic base. Properties: A solid, inexpensive base used to scavenge the HCl produced during the reaction, preventing the formation of the unreactive ammonium salt of the starting material. Other bases like triethylamine can also be used.
Experimental Protocol: Nucleophilic Alkylation

Objective: To synthesize 2-(1-Methyl-piperidin-4-ylamino)-ethanol from 4-amino-1-methylpiperidine and 2-chloroethanol.

Materials:

  • 4-Amino-1-methylpiperidine (1.0 eq.)

  • 2-Chloroethanol (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (as solvent)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-amino-1-methylpiperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and the solvent (MeCN or DMF, approx. 0.2-0.4 M).

  • Stir the suspension vigorously and add 2-chloroethanol (1.1 eq.).

  • Heat the reaction mixture to reflux (for MeCN, ~82°C) or to a suitable temperature (e.g., 80-100°C for DMF) and maintain for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically slower than reductive amination.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and extract with an organic solvent (e.g., DCM or EtOAc, 3x) to remove non-polar impurities. The product may have significant water solubility.

  • Alternatively, for more complete recovery, the aqueous layer can be saturated with NaCl and then extracted thoroughly.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under high vacuum.

Part 3: Comparative Analysis and Strategic Choice

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Alkylation
Convergence High (one-pot, two components)Moderate (two components, requires base)
Reaction Conditions Generally mild (room temperature)Requires heating/reflux
Reaction Time Typically faster (12-24 hours)Typically slower (12-48 hours)
Side Reactions Minimal; potential for over-reduction with incorrect hydride agent.Risk of over-alkylation (quaternization), elimination reactions.
Workup/Purification Straightforward; main challenge is separating product from any unreacted amine.More complex; requires removal of inorganic salts and base. Product may have high water solubility.
Atom Economy GoodModerate (base is a stoichiometric byproduct)
Starting Material Cost 1-Methyl-4-piperidone can be more expensive than 4-amino-1-methylpiperidine.Starting materials are generally inexpensive.
Expert Recommendation

For laboratory-scale synthesis and discovery chemistry , the Reductive Amination route is highly recommended. Its operational simplicity, mild reaction conditions, high efficiency, and clean reaction profile make it the superior choice for rapidly accessing the target molecule with high purity. The use of sodium triacetoxyborohydride is a well-established and reliable method for this type of transformation.

The Nucleophilic Alkylation route remains a viable and economical option, particularly for large-scale industrial production where the cost of starting materials is a critical factor and reaction optimization can mitigate issues with slower reaction times and side products.

Conclusion

The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol can be effectively achieved through two primary pathways. The choice between reductive amination and nucleophilic alkylation is a strategic one, guided by the specific project goals, including scale, timeline, cost constraints, and available resources. A thorough understanding of the underlying chemical principles and properties of the starting materials, as detailed in this guide, empowers the research scientist to make an informed decision, leading to a successful and efficient synthesis.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Wied, T., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.

Sources

Foundational

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(1-Methyl-piperidin-4-ylamino)-ethanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Inferred Potential This technical guide, therefore, adopts a unique and transparent approach. In the absence of direct...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Inferred Potential

This technical guide, therefore, adopts a unique and transparent approach. In the absence of direct experimental data, this document will leverage established knowledge of structurally analogous compounds to build a predictive framework for the potential biological activities of 2-(1-Methyl-piperidin-4-ylamino)-ethanol. As senior application scientists, our goal is not to present speculation as fact, but to provide a rigorously researched, in-depth analysis that can serve as a foundational resource for researchers poised to investigate this molecule. We will explore the likely biological targets, propose detailed experimental protocols for characterization, and offer insights into its potential therapeutic applications. This whitepaper is designed to be a starting point for investigation, a roadmap for unlocking the potential of this intriguing piperidine derivative.

Structural and Physicochemical Profile

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a small molecule featuring a tertiary amine within a piperidine ring and a primary alcohol. The 1-methyl-piperidine moiety is a common structural motif in a wide range of biologically active compounds, suggesting a potential for interaction with various physiological targets.

PropertyValueSource
CAS Number56709-51-4[1][2]
Molecular FormulaC8H18N2O[1]
Molecular Weight158.25 g/mol [1]
Hazard ProfileIrritant[1]

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the amino and hydroxyl groups), along with a lipophilic piperidine ring, suggests that the molecule possesses a degree of amphiphilicity, which could influence its pharmacokinetic and pharmacodynamic properties.

Predicted Biological Activities Based on Structural Analogs

The biological activity of a molecule is intrinsically linked to its structure. By examining the known activities of compounds that share the 1-methyl-piperidin-4-yl core, we can infer the most probable biological targets for 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Sigma-1 (σ1) Receptor Modulation: A Prime Hypothesis

The 1-methyl-piperidine scaffold is a well-established pharmacophore for ligands of the sigma-1 (σ1) receptor, an intracellular chaperone protein with roles in various cellular processes.[3][4]

  • Rationale for Hypothesis: Numerous studies have demonstrated that N-substituted piperidine derivatives exhibit high affinity and selectivity for the σ1 receptor.[3] The 1-methyl group, in particular, has been shown to be favorable for σ1 receptor binding.[3] The overall structure of 2-(1-Methyl-piperidin-4-ylamino)-ethanol aligns with the general pharmacophoric requirements for σ1 receptor ligands.

  • Potential Therapeutic Implications: Sigma-1 receptor modulators are being investigated for a range of therapeutic applications, including:

    • Neurodegenerative Diseases: Agonists of the σ1 receptor have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.[4]

    • Neuropathic Pain: Sigma-1 receptor antagonists are being explored as potential treatments for chronic pain conditions.[4]

    • Oncology: The σ1 receptor is overexpressed in some tumor cells, and its modulation can impact cancer cell proliferation and survival.[3]

Antimicrobial and Antifungal Activity: A Secondary but Plausible Avenue

The piperidine ring is a core component of many natural and synthetic compounds with antimicrobial and antifungal properties.[5][6][7][8]

  • Rationale for Hypothesis: The presence of the piperidine nucleus, combined with the amino-ethanol side chain, could confer the ability to disrupt microbial cell membranes or interfere with essential cellular processes in bacteria and fungi. Studies on various piperidin-4-one derivatives have demonstrated significant antibacterial and antifungal activity.[5][6]

  • Potential Therapeutic Implications: The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. If 2-(1-Methyl-piperidin-4-ylamino)-ethanol exhibits significant antimicrobial activity, it could serve as a lead compound for the development of novel anti-infective therapies.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of 2-(1-Methyl-piperidin-4-ylamino)-ethanol, a systematic experimental approach is required. The following workflows outline the key experiments for a comprehensive characterization.

Workflow for Investigating Sigma-1 Receptor Activity

This workflow is designed to determine if 2-(1-Methyl-piperidin-4-ylamino)-ethanol binds to and modulates the activity of the σ1 receptor.

Caption: Workflow for characterizing sigma-1 receptor activity.

Step-by-Step Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human σ1 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize a high-affinity σ1 receptor radioligand, such as -pentazocine.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

  • Separation: Separate the bound and free radioligand using rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Workflow for Assessing Antimicrobial and Antifungal Activity

This workflow outlines the standard procedures for evaluating the antimicrobial and antifungal potential of the compound.

Caption: Workflow for assessing antimicrobial and antifungal activity.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Culture Preparation: Grow the microorganisms to the mid-logarithmic phase in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis and Derivatization Strategies

The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol is conceptually straightforward, likely involving the reductive amination of 1-methyl-4-piperidone with ethanolamine. This accessibility allows for the exploration of structure-activity relationships through the synthesis of derivatives.

Synthesis and Derivatization Starting_Materials 1-Methyl-4-piperidone + Ethanolamine Reductive_Amination Reductive Amination Starting_Materials->Reductive_Amination Target_Compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol Reductive_Amination->Target_Compound Derivatization Derivatization Target_Compound->Derivatization Analog_Library Analog Library for Structure-Activity Relationship Studies Derivatization->Analog_Library

Caption: Synthetic route and derivatization strategy.

Potential derivatization strategies to explore the chemical space around this molecule include:

  • Modification of the N-methyl group: Substitution with larger alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

  • Alteration of the ethanolamine side chain: Esterification or etherification of the hydroxyl group, or extension of the alkyl chain, to modify polarity and hydrogen bonding capacity.

  • Introduction of substituents on the piperidine ring: To investigate the impact of conformational restriction and additional functional groups.

Concluding Remarks and Future Directions

While the biological activity of 2-(1-Methyl-piperidin-4-ylamino)-ethanol remains to be definitively characterized, its structural features strongly suggest a potential for interaction with the σ1 receptor and possible antimicrobial properties. This whitepaper provides a comprehensive, albeit predictive, analysis based on the established pharmacology of its structural analogs.

The proposed experimental workflows offer a clear path for the systematic investigation of this molecule. Should the hypothesized activities be confirmed, 2-(1-Methyl-piperidin-4-ylamino)-ethanol could serve as a valuable scaffold for the development of novel therapeutics for a range of diseases. The ease of its synthesis and the potential for straightforward derivatization make it an attractive candidate for further research and development. It is our hope that this guide will stimulate and inform future investigations into the biological landscape of this promising, yet understudied, compound.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)ethanamine. Retrieved from [Link]

  • Awad, M. K., Al-Refai, M., & Sarheed, O. (2020). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 15(2), 133-140.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735.
  • Koperniku, A., et al. (2022).
  • Morales-Lázaro, S. L., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals, 14(11), 1145.
  • Kumar, V., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
  • Wittman, M. D., et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry, 51(19), 5897–5900.
  • Yilmaz, I., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 844–851.
  • Shyntar, D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Awad, M. K., & Al-Refai, M. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC).
  • Frohberger, P. E., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, e2100728.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethylpiperidin-2-yl)-2-(methylamino)ethanol. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-((1-Methylpiperidin-4-yl)amino)ethanol(CAS# 56709-51-4). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • PubChem. (n.d.). Ebvaciclib. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Research Applications and Mechanistic Utility of 2-(1-Methyl-piperidin-4-ylamino)-ethanol

Executive Summary The compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile bifunctional building block with a molecular weight of 158.24 g/mol (1)[1]. While traditionally categorized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile bifunctional building block with a molecular weight of 158.24 g/mol (1)[1]. While traditionally categorized as a simple chemical intermediate, its unique structural topology—combining a tertiary amine, a sterically hindered secondary amine, and a terminal hydroxyl group—has driven its adoption in two disparate but highly advanced scientific fields. In pharmaceutical development, it serves as a critical solubilizing pharmacophore in the design of targeted kinase inhibitors (2)[2]. Concurrently, in environmental engineering, its steric properties make it an ideal advanced solvent for carbon capture and storage (CCS) technologies (3)[3]. This guide deconstructs the mechanistic rationale and experimental protocols for utilizing this compound in both domains.

Chemical Profiling & Structural Rationale

The utility of 2-(1-Methyl-piperidin-4-ylamino)-ethanol stems from its precise spatial arrangement:

  • Tertiary Amine (N-Methylpiperidine): Features a pKa of approximately 9.5, ensuring protonation at physiological pH. This drastically enhances the aqueous solubility of lipophilic drug scaffolds.

  • Hindered Secondary Amine: The secondary amine at the 4-position of the piperidine ring is sterically shielded. In chemical synthesis, this allows for selective functionalization. In gas capture, this steric bulk fundamentally alters the thermodynamics of CO2 binding.

  • Terminal Hydroxyl Group: Provides a flexible hydrogen bond donor/acceptor, capable of interacting with solvent-exposed regions of protein targets or participating in further synthetic derivatization (e.g., esterification or etherification).

Application 1: Pharmaceutical Development (Kinase Inhibitors)

Mechanistic Overview

In oncology and immunology, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary therapeutic target. The activation of this pathway is governed by the IκB kinase (IKK) complex, specifically the IKKα and IKKβ subunits (2)[2].

Researchers utilize 2-(1-Methyl-piperidin-4-ylamino)-ethanol as a side-chain appendage for 2,4-dianilinopyrimidine-based IKK inhibitors. The pyrimidine core binds to the ATP-binding hinge region of the kinase, while the 1-methylpiperidine moiety extends into the solvent-exposed channel. This not only improves the pharmacokinetic profile (bioavailability and half-life) but also prevents off-target binding through steric exclusion.

NFKB_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_Complex Activates IkB IκB (Inhibitory Protein) IKK_Complex->IkB Phosphorylates Inhibitor IKK Inhibitor (CAS 56709-51-4 moiety) Inhibitor->IKK_Complex Blocks NFKB NF-κB (p50/p65) IkB->NFKB Degrades, Releasing NF-κB Nucleus Nucleus: Gene Transcription NFKB->Nucleus Translocates

Diagram 1: NF-κB signaling pathway modulation via IKK inhibition.

Experimental Protocol 1: SNAr Coupling for Inhibitor Synthesis

Objective: Append 2-(1-Methyl-piperidin-4-ylamino)-ethanol to a 2-chloro-pyrimidine scaffold via Nucleophilic Aromatic Substitution (SNAr). Causality & Self-Validation: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine. The reaction is monitored via LC-MS; the persistence of the parent mass indicates insufficient thermal energy to overcome the steric hindrance of the piperidine ring, prompting an incremental temperature increase.

  • Preparation: In an oven-dried Schlenk flask under inert N2 atmosphere, dissolve 1.0 eq of the 2-chloro-pyrimidine intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature to ensure homogenization.

  • Amine Addition: Add 1.5 eq of 2-(1-Methyl-piperidin-4-ylamino)-ethanol dropwise.

  • Thermal Activation: Heat the reaction mixture to 110°C using an oil bath or microwave reactor. The steric bulk of the secondary amine requires elevated thermal energy to reach the SNAr transition state.

  • Monitoring: At 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Proceed only when >95% conversion is confirmed.

  • Purification: Cool to room temperature, quench with H2O, and extract with EtOAc. Purify the organic layer via preparative HPLC (C18 column, 0.1% TFA in Water/MeCN gradient) to isolate the pure functionalized inhibitor.

Application 2: Environmental Engineering (Advanced CO2 Capture)

Mechanistic Overview

Industrial CO2 capture traditionally relies on Monoethanolamine (MEA). However, unhindered primary amines like MEA react with CO2 to form highly stable carbamates. This consumes two moles of amine per mole of CO2 (theoretical capacity = 0.5) and requires massive thermal energy to reverse (3)[3].

2-(1-Methyl-piperidin-4-ylamino)-ethanol acts as a sterically hindered amine . The bulky piperidine ring adjacent to the secondary amine destabilizes the intermediate carbamate. This instability drives rapid hydrolysis into bicarbonate ( HCO3−​ ) and a protonated amine. Because the bicarbonate pathway only requires one mole of amine per mole of CO2, the theoretical absorption capacity doubles to 1.0. Furthermore, bicarbonate salts require significantly less energy to decompose during the desorption phase.

CO2_Capture FlueGas Flue Gas (CO2 Source) Absorber Absorption Column (40°C) FlueGas->Absorber Enters RichSolvent CO2-Rich Solvent (Bicarbonate) Absorber->RichSolvent Exothermic Absorption Stripper Desorption Column (120°C) RichSolvent->Stripper Heat Applied PureCO2 Pure CO2 (Captured) Stripper->PureCO2 Released LeanSolvent Lean Solvent (Regenerated Amine) Stripper->LeanSolvent Amine Recovery LeanSolvent->Absorber Recycled

Diagram 2: Cyclic workflow for CO2 capture using sterically hindered amines.

Experimental Protocol 2: Bench-Scale CO2 Absorption Evaluation

Objective: Quantify the CO2 loading capacity (mol CO2 / mol amine) of 2-(1-Methyl-piperidin-4-ylamino)-ethanol. Causality & Self-Validation: A 30 wt% aqueous solution is used to match industrial MEA baselines, normalizing viscosity and mass transfer coefficients. The system is self-validating: the integral of the breakthrough curve must mathematically match the mass gained by the solvent; discrepancies indicate solvent degradation or gas channeling.

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in deionized water. Load 100 mL into a jacketed glass absorption bubble column.

  • Temperature Control: Circulate water through the column jacket to maintain a constant absorption temperature of 40°C (simulating cooled flue gas).

  • Gas Introduction: Using a mass flow controller, introduce a simulated flue gas mixture (15% CO2, 85% N2) at a constant flow rate of 500 mL/min through a porous glass frit at the bottom of the column.

  • Effluent Monitoring: Connect the gas outlet to an Infrared (IR) CO2 analyzer. Continuously log the CO2 concentration in the effluent gas.

  • Data Integration: The experiment concludes when the effluent CO2 concentration reaches 15% (complete breakthrough). Calculate the CO2 loading capacity by integrating the area above the breakthrough curve.

  • Desorption (Regeneration): Heat the rich solvent to 120°C under a reflux condenser. Measure the volume of CO2 evolved to calculate the cyclic capacity and regeneration efficiency.

Quantitative Data Analysis

To illustrate the structural advantages of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in gas capture, the following table benchmarks it against the industry standard.

Property / MetricMonoethanolamine (MEA)2-(1-Methyl-piperidin-4-ylamino)-ethanolMechanistic Rationale
Amine Classification Primary AmineSterically Hindered Secondary AmineBulky piperidine ring prevents stable carbamate formation.
Primary CO2 Product CarbamateBicarbonate ( HCO3−​ )Steric hindrance lowers carbamate stability, driving hydrolysis.
Theoretical Capacity 0.5 mol CO2 / mol amine1.0 mol CO2 / mol amineBicarbonate pathway requires only 1 amine per CO2 molecule.
Desorption Energy High (~120°C, high enthalpy)Moderate (Lower enthalpy of regeneration)Bicarbonate salts require less thermal energy to decompose than carbamates.
Degradation Resistance Low (Prone to oxidation)HighTertiary and hindered secondary amines resist oxidative breakdown.

Table 1: Comparative physicochemical properties and CO2 capture metrics.

Conclusion

2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS 56709-51-4) exemplifies how specific topological features—namely steric hindrance and bifunctional polarity—can solve complex problems across disciplines. Whether utilized to force a therapeutic kinase inhibitor into a favorable pharmacokinetic conformation or to thermodynamically hack the carbon capture cycle by bypassing stable carbamates, this compound remains a highly valuable asset in advanced research and development pipelines.

References

  • PubChemLite. "56709-51-4 (C8H18N2O)". uni.lu.
  • Google Patents. "US9409122B2 - Gas capture process". google.com.
  • Google Patents. "WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors". google.com.

Sources

Foundational

2-(1-Methyl-piperidin-4-ylamino)-ethanol safety and handling

The Application Scientist’s Guide to 2-(1-Methyl-piperidin-4-ylamino)-ethanol: Safety, Handling, and Chemoselective Workflows As a Senior Application Scientist in drug discovery and advanced materials, I frequently evalu...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to 2-(1-Methyl-piperidin-4-ylamino)-ethanol: Safety, Handling, and Chemoselective Workflows

As a Senior Application Scientist in drug discovery and advanced materials, I frequently evaluate bifunctional and trifunctional building blocks that dictate the success or failure of complex synthetic routes. 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile, yet chemically demanding, intermediate[1]. Featuring a tertiary amine (N-methylpiperidine core), a secondary aliphatic amine, and a primary alcohol, this compound is a critical scaffold in the synthesis of kinase inhibitors (such as IKK-alpha and IKK-beta inhibitors)[2] and is increasingly utilized in advanced gas capture technologies for carbon dioxide (CO2) sequestration[3].

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, safety protocols, and validated handling methodologies for this essential reagent.

Structural Rationale and Physicochemical Profiling

Understanding the causality behind a compound's reactivity begins with its structural metrics. The trifunctional nature of 2-(1-Methyl-piperidin-4-ylamino)-ethanol presents both opportunities and challenges in chemoselectivity.

  • The Secondary Amine (-NH-): Positioned at the 4-position of the piperidine ring, this sterically unhindered nitrogen is highly nucleophilic. It is the primary site for amidation, reductive amination, and SNAr reactions.

  • The Tertiary Amine (N-CH3): This center provides fundamental basicity and enhances aqueous solubility. In gas capture applications, the spatial separation between this tertiary amine and the secondary amine (separated by a 3-4 carbon equivalent chain) is the exact mechanistic reason it efficiently captures CO2[3].

  • The Primary Alcohol (-OH): Offers a site for hydrogen bonding, which is often crucial for target protein binding in APIs[2], or for subsequent O-alkylation.

Table 1: Key Physicochemical Properties

Property Value Structural Implication
Chemical Name 2-((1-Methylpiperidin-4-yl)amino)ethanol Defines the structural connectivity.
CAS Number 56709-51-4 Primary registry identifier[1].
Molecular Formula C8H18N2O Indicates a highly saturated, aliphatic framework[4].
Molecular Weight 158.24 g/mol Low molecular weight ideal for fragment-based drug design[4].
Topological Polar Surface Area 35.5 Ų Excellent membrane permeability profile for CNS targets[4].

| H-Bond Donors / Acceptors | 2 / 3 | High potential for kinase hinge-region interactions[4]. |

Reactivity Core 2-(1-Methyl-piperidin-4-ylamino)-ethanol SecAmine Secondary Amine (-NH-) High Nucleophilicity Core->SecAmine TertAmine Tertiary Amine (N-CH3) Basic Center Core->TertAmine Alcohol Primary Alcohol (-OH) H-Bonding / Esterification Core->Alcohol Rxn1 Amidation / SNAr SecAmine->Rxn1 Rxn2 Salt Formation / CO2 Capture TertAmine->Rxn2 Rxn3 O-Alkylation / Protection Alcohol->Rxn3

Caption: Chemoselective reactivity pathways of the trifunctional amine building block.

Hazard Assessment and Degradation Pathways

As an aliphatic amine, 2-(1-Methyl-piperidin-4-ylamino)-ethanol is classified as an irritant [1]. However, the primary handling concern from a chemical integrity standpoint is atmospheric degradation .

The Causality of Degradation: Aliphatic secondary amines readily react with atmospheric carbon dioxide to form stable carbamate salts. If a bottle of this reagent is left open to ambient air, the active secondary amine will scavenge CO2, leading to a loss of titer, increased viscosity, and the introduction of stoichiometric errors in downstream coupling reactions. Furthermore, prolonged exposure to oxygen can lead to N-oxidation of the tertiary amine.

Mandatory Safety & Handling Protocols:

  • Storage: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[5].

  • PPE: Nitrile gloves, splash goggles, and a standard laboratory coat are required. For bulk handling, butyl rubber gloves offer superior resistance to amine permeation.

  • Environment: All transfers and weighings must be conducted within a certified fume hood to prevent inhalation of volatile amine vapors.

HandlingWorkflow Start Receive Reagent CAS: 56709-51-4 Check Inspect Seal & Integrity Start->Check Storage Store at 2-8°C Inert Atmosphere (Ar/N2) Check->Storage Prep Transfer to Fume Hood Storage->Prep PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Prep->PPE Use Weighing & Dissolution (Avoid atmospheric exposure) PPE->Use

Caption: Standard Operating Procedure for receiving, storing, and handling the amine reagent.

Validated Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, experimental protocols must include built-in validation steps. Below are two foundational workflows for utilizing this compound.

Protocol A: Preparation of Anhydrous Amine Stock Solution

Water contamination in amine reagents will hydrolyze acyl chlorides and poison sensitive catalysts. This protocol ensures an anhydrous environment.

  • Purge: Flame-dry a Schlenk flask and purge with high-purity Argon for 15 minutes.

  • Transfer: Under positive Argon flow, rapidly transfer 1.58 g (10 mmol) of 2-(1-Methyl-piperidin-4-ylamino)-ethanol into the flask.

  • Dissolution: Inject 10 mL of anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) through a rubber septum. Stir until completely homogenized.

  • Self-Validation Step (Karl Fischer Titration): Withdraw a 100 µL aliquot using a micro-syringe and inject it into a Karl Fischer titrator.

    • Acceptance Criteria: Water content must be <50 ppm. If >50 ppm, the solution must be dried over activated 3Å molecular sieves for 12 hours before use.

Protocol B: Chemoselective N-Acylation (Amidation)

This workflow details how to selectively acylate the secondary amine without inadvertently esterifying the primary alcohol.

  • Preparation: Cool the validated anhydrous amine stock solution (1.0 equiv) to 0°C in an ice bath.

  • Base Addition: Add 1.1 equiv of N,N-Diisopropylethylamine (DIPEA).

    • Causality: While the N-methylpiperidine core is basic, relying on the starting material to act as its own HCl scavenger will consume 50% of your valuable reagent. DIPEA is sterically hindered and non-nucleophilic, making it the ideal sacrificial base.

  • Electrophile Addition: Add the desired acid chloride (1.0 equiv) dropwise over 10 minutes to prevent exothermic spikes that could drive unwanted O-acylation.

  • Self-Validation Step (LC-MS Analysis): After 2 hours, quench a 10 µL aliquot in methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acceptance Criteria: The mass spectrum should display a single major peak corresponding to [M+H]+ of the N-acyl product. The absence of a peak at [M+Acyl+H]+ confirms that the primary alcohol remains unreacted (no over-acylation).

References[1] Matrix Scientific. "2-(1-Methyl-piperidin-4-ylamino)-ethanol - Matrix Scientific: CAS No: 56709-51-4". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvvmawTbmxx_oaeocXOklMBu36_gnqKd4WrMK32gMGGOxNfwkchwVIT3dcJGzhL8lErvh4O688slBcV_mVj17_UoKZA6BOxOVmJK0_e8F0UDd_0WqFQXHEyeIsEtWF-vwQtWkdiS0c9K8bidZsYiln8IB-WZkd_2JoxTAzoJOXx38qoSV9KCZNVfCWjflYRsDU8C9[4] Angene International. "2-((1-Methylpiperidin-4-yl)amino)ethanol(CAS# 56709-51-4 )". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFogkQv5PmcqTTTzGrquwYJl5DUskn298IYUXwXn4mjWqUAw_vFd6tt4OOG4Gk5MmNCke6H6ta39alZbijYURAhUTnR_TlE9a0T-o-3QwPHhR6sASXlt_0swVJx8Q7adbuK-YmQMOT8Ox8y35G1Dw==[3] Google Patents. "US9409122B2 - Gas capture process". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrog18uL7GsYhp1n1uCji57ZGcNvIWtyA0evqgv7cNvcuhYUJo5tCXNETZ4po6vwfe8NyPpd5ZmIHfaP4ktLtF0oHUBvpip-EQtxT8LNx-tLAuTJTQAO9IxZVNzv9SUy-FMJQ-LNUPLdYGuA==[2] Google Patents. "WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQFBDVUaqS9Q5iCeAofrFxSK0eWI8ZRVk5vlMwt_xWDCJsRJ7ZSswsHdBw13qKH1L-e81_9GJ1E5lQtJJcwSwzlCjGolUCGeR0c3YuboyMgcLQyErBQjGgJfQ9z0kcXlDaeDSePdx2-5Ecr2Mo

Sources

Exploratory

Comprehensive Solubility Profiling and Physicochemical Characterization of 2-(1-Methyl-piperidin-4-ylamino)-ethanol

Target Audience: Formulation Scientists, Medicinal Chemists, and Chemical Engineers Content Focus: Physicochemical properties, thermodynamic solubility profiling, and analytical quantification methodologies. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Chemical Engineers Content Focus: Physicochemical properties, thermodynamic solubility profiling, and analytical quantification methodologies.

Executive Summary

The compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4), also known as 2-((1-methylpiperidin-4-yl)amino)ethanol, is a highly polar, polyfunctional aliphatic molecule[1]. Structurally, it features a tertiary amine (N-methylpiperidine core), a secondary amine (at the 4-position), and a primary hydroxyl group (ethanolamine side chain)[2].

Understanding its solubility profile is critical for two primary domains:

  • Pharmaceutical Development: As a versatile building block, its solvation dictates reaction kinetics during active pharmaceutical ingredient (API) synthesis.

  • Environmental Engineering: Due to its poly-amine structure, it is actively investigated as an advanced solvent for carbon dioxide (CO₂) capture and gas sequestration[3].

This whitepaper provides an authoritative guide on the theoretical solubility parameters, empirical quantification protocols, and the mechanistic rationale behind its solvation behavior.

Physicochemical Profiling & Predictive Solubility

Because 2-(1-Methyl-piperidin-4-ylamino)-ethanol contains multiple hydrogen-bond donors (HBD = 2) and acceptors (HBA = 3), it exhibits profound hydrophilicity. The molecule's basicity allows it to readily form salts in acidic media, drastically altering its solubility profile based on the pH of the microenvironment.

Theoretical Solubility Parameters

Based on computational models and structural analogs, the compound exhibits a low partition coefficient (LogP ≈ 0.79)[4]. This positive but low LogP indicates a strong preference for aqueous and highly polar organic solvents over lipophilic media.

Table 1: Predicted Thermodynamic Solubility Profile at 25°C

Solvent SystemPolarity IndexEstimated Solubility (mg/mL)Solvation Mechanism
Water (pH 7.0) 10.2> 100 (Highly Soluble)Extensive H-bonding; partial protonation of amines.
Methanol 5.1> 50 (Soluble)Strong dipole-dipole interactions; H-bonding.
Ethanol 5.2> 30 (Soluble)H-bonding with the primary hydroxyl group.
Dichloromethane (DCM) 3.15 - 10 (Sparingly Soluble)Weak dipole interactions; limited H-bonding.
n-Hexane 0.1< 1 (Practically Insoluble)Lack of polarizability; inability to disrupt solute lattice.

Note: Values are predictive baselines derived from functional group contributions and LogP data[4]. Absolute thermodynamic solubility must be verified via the protocols detailed in Section 3.

pH-Dependent Ionization

The dual-amine nature of the molecule means its solubility in water is not static. As a Senior Application Scientist, I emphasize that evaluating the free-base solubility without controlling for pH will yield irreproducible data.

Ionization N1 Low pH (< 5) Dicationic Species Max Aqueous Solubility N2 Physiological pH (~7.4) Monocationic Species Balanced Partitioning N1->N2 Increasing pH (Deprotonation) N3 High pH (> 10) Free Base (Un-ionized) Max Organic Solubility N2->N3 Increasing pH (Deprotonation)

Caption: pH-dependent ionization pathway of 2-(1-Methyl-piperidin-4-ylamino)-ethanol dictating solubility.

Experimental Methodology: Absolute Solubility Determination

A critical failure point in quantifying the solubility of 2-(1-Methyl-piperidin-4-ylamino)-ethanol is the reliance on standard UV-Vis spectroscopy. This molecule lacks a conjugated π-system or aromatic ring, rendering it virtually invisible to standard UV detectors (e.g., at 254 nm).

To ensure scientific integrity and self-validating results, the following protocol utilizes the Isothermal Shake-Flask Method coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) or Evaporative Light Scattering Detection (ELSD) .

Step-by-Step Protocol: Isothermal Shake-Flask Method

Phase 1: Equilibration

  • Preparation: Add an excess amount of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (approx. 200 mg) to 1.0 mL of the target solvent in a tightly sealed glass vial.

  • Agitation: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.

  • Thermodynamic Equilibrium: Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium, preventing supersaturation artifacts.

Phase 2: Separation 4. Sedimentation: Remove the vial and allow it to stand undisturbed at 25°C for 4 hours to allow larger undissolved particles to settle. 5. Filtration: Syringe-filter the supernatant using a 0.22 µm PTFE membrane. Note: Discard the first 0.2 mL of filtrate to account for potential adsorption of the highly polar solute onto the filter membrane.

Phase 3: Quantification (LC-ELSD/MS) 6. Dilution: Dilute the filtrate volumetrically with the mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the detector. 7. Analysis: Inject the sample into an LC system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Standard C18 columns will fail to retain this highly polar molecule. HILIC ensures proper retention and peak shape.

Workflow A Excess Solute Addition B Isothermal Equilibration (25°C) A->B C Phase Separation (Centrifugation) B->C D Filtration (0.22 µm PTFE) C->D E Quantification (HILIC LC-MS/ELSD) D->E

Caption: Self-validating thermodynamic solubility determination workflow for non-UV active polar compounds.

Application Insights: Why Solubility Matters Here

Carbon Capture and Sequestration (CCS)

Recent patent literature highlights the use of cyclic amines containing a piperidine ring for gas absorption processes[3]. The high aqueous solubility of 2-(1-Methyl-piperidin-4-ylamino)-ethanol is paramount here. In industrial scrubbers, the amine must remain completely dissolved in an aqueous solution (often at 10-30% wt/wt concentrations) to efficiently react with CO₂ to form carbamates or bicarbonates. If the solubility limit is breached during the absorption-desorption cycle, precipitation will cause catastrophic scaling in the capture columns.

Pharmaceutical Salt Selection

When used as an API intermediate, the free base's high solubility in methanol and ethanol allows for efficient homogeneous catalysis. However, to isolate the final product, chemists often exploit its pH-dependent solubility (as shown in the Diagram above) by introducing anhydrous HCl in a less polar solvent (like ethyl acetate or DCM) to force the precipitation of the hydrochloride salt.

References

  • angenesci.com - 2-((1-Methylpiperidin-4-yl)amino)ethanol(CAS# 56709-51-4).
  • chem960.com - Cas no 17719-74-3 (2-(2-methylpiperidin-1-yl)ethanol) Experimental Properties (LogP).
  • google.com (Patents) - US9409122B2 - Gas capture process.
  • uni.lu - PubChemLite - 56709-51-4 (C8H18N2O).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol: An Application and Protocol Guide

Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol, a valuable substituted piperidine derivative used as a building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol, a valuable substituted piperidine derivative used as a building block in medicinal chemistry and pharmaceutical research. The primary synthetic route detailed herein is a one-pot reductive amination reaction between 1-Methyl-4-piperidone and ethanolamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization.

Introduction and Synthetic Strategy

The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds. The target molecule, 2-(1-Methyl-piperidin-4-ylamino)-ethanol, incorporates both a secondary amine and a primary alcohol, making it a versatile intermediate for further chemical elaboration. Its synthesis is most efficiently achieved through reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds.[1][2]

This method involves two key transformations occurring in a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (ethanolamine) on the carbonyl carbon of the ketone (1-Methyl-4-piperidone). This is followed by dehydration to form an intermediate imine (or the corresponding protonated iminium ion under acidic catalysis).[1][3]

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to yield the final secondary amine product.[1][3]

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. Its mild nature and remarkable selectivity for reducing iminium ions in the presence of the starting ketone minimize the formation of alcohol byproducts, which can be a significant issue with stronger reducing agents like sodium borohydride (NaBH₄).[1][2][3][4] This selectivity allows for a convenient and high-yielding one-pot procedure.[3][4]

Reaction Scheme and Mechanism

The overall transformation is depicted below. The reaction proceeds under mildly acidic conditions, which catalyze the formation of the iminium ion, the electrophilic species that is rapidly reduced by the hydride reagent.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 1-Methyl-4-piperidone Process One-Pot Reductive Amination (Room Temperature, Inert Atmosphere) R1->Process R2 Ethanolamine R2->Process Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Process Solvent 1,2-Dichloroethane (DCE) Solvent->Process Intermediate Iminium Ion Intermediate Process->Intermediate Step 1: Imine Formation Product 2-(1-Methyl-piperidin-4-ylamino)-ethanol Intermediate->Product Step 2: Hydride Reduction Workup Aqueous Workup (NaHCO₃ Quench) Product->Workup Purification Purification (Column Chromatography) Workup->Purification

Figure 1. Overall workflow for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

The mechanism involves the formation of a hemiaminal, which then eliminates water to form an iminium ion. The STAB reagent delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product. The mildly acidic conditions (often from acetic acid present as an impurity in STAB or added as a catalyst) are crucial as they accelerate the dehydration step without significantly protonating and deactivating the starting amine.[5]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol. All reagents should be of appropriate purity and handled in accordance with their respective Safety Data Sheets (SDS).

Reagent/MaterialFormulaMW ( g/mol )AmountEquiv.Notes
1-Methyl-4-piperidoneC₆H₁₁NO113.165.00 g1.0Flammable liquid.[6][7] Handle in a well-ventilated area.[6][8]
EthanolamineC₂H₇NO61.082.97 g (2.94 mL)1.1Corrosive and harmful.[9][10] Wear appropriate PPE.[11][12]
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9414.1 g1.5Moisture sensitive. Handle under an inert atmosphere.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-Anhydrous grade. Carcinogen and toxic. Handle in a chemical fume hood.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-Used for quenching the reaction.
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying the organic phase.
Silica GelSiO₂60.08As needed-For column chromatography (230-400 mesh).

Detailed Experimental Protocol

It is imperative to conduct this experiment in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8][12][13]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-4-piperidone (5.00 g, 44.2 mmol).

  • Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir until the piperidone is fully dissolved.

  • Add ethanolamine (2.94 mL, 48.6 mmol, 1.1 equiv.) to the solution via syringe.

  • Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon). This is crucial as the reducing agent is moisture-sensitive.

Step 2: Reductive Amination

  • While stirring the solution at room temperature, add sodium triacetoxyborohydride (14.1 g, 66.3 mmol, 1.5 equiv.) portion-wise over 10-15 minutes.

    • Causality Note: Adding STAB in portions helps to control any potential exotherm and ensure a smooth reaction. STAB is a mild reducing agent, making it ideal for this one-pot procedure where the ketone starting material and imine intermediate coexist.[3][4]

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting ketone is fully consumed.

Step 3: Workup and Extraction

  • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Safety Note: Quenching may cause gas evolution (CO₂). Add the bicarbonate solution slowly to avoid excessive foaming and pressure buildup.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine all organic layers and wash them with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization

  • The resulting crude oil should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH), often with a small amount (e.g., 1%) of triethylamine (Et₃N) or ammonium hydroxide to prevent the basic amine product from tailing on the acidic silica gel. A typical gradient might start at 100% DCM and gradually increase to 10% MeOH in DCM.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(1-Methyl-piperidin-4-ylamino)-ethanol as a viscous oil or low-melting solid.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Safety and Hazard Management

All chemical manipulations must be performed with an understanding of the potential hazards.

  • 1-Methyl-4-piperidone: Flammable liquid and vapor.[6][7] Keep away from heat, sparks, and open flames.[6][7][14] Handle in a well-ventilated area.[6][13]

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage.[9][15] Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Wear appropriate protective gloves, clothing, and eye/face protection.[9][11][12]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle under an inert, dry atmosphere.

  • 1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Suspected carcinogens. Highly volatile and toxic. All operations must be conducted within a certified chemical fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10][13] An emergency shower and eyewash station should be readily accessible.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent (moisture).- Low quality of reagents.- Allow the reaction to stir for a longer period (up to 24h).- Ensure anhydrous solvent and inert atmosphere were used.- Use freshly opened or properly stored reagents.
Low Yield - Inefficient extraction.- Loss of product during chromatography.- Side reactions (e.g., reduction of starting ketone).- Perform additional extractions of the aqueous layer.- Use triethylamine or NH₄OH in the eluent to improve recovery from the silica column.- Confirm the use of a selective reducing agent like STAB.
Product Tailing on TLC/Column - The basic amine product is interacting strongly with the acidic silica gel.- Add 0.5-1% triethylamine or ammonium hydroxide to the eluent system to neutralize the acidic sites on the silica.

References

  • ECHEMI. (n.d.). 1-Methyl-4-piperidone SDS, 1445-73-4 Safety Data Sheets.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Safety Data Sheet. (n.d.). 1-METHYL-4-PIPERIDONE CAS No 1445-73-4.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Acros Organics N.V. (2006, February 22). Material Safety Data Sheet - 1-(1'-Methylethyl)-4-piperidone.
  • New Jersey Department of Health. (n.d.). Ethanolamine - HAZARD SUMMARY.
  • PENTA. (2025, April 16). Ethanolamine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine.
  • Apollo Scientific. (n.d.). 1-Methylpiperidin-4-one.
  • Fisher Scientific. (2009, June 11). SAFETY DATA SHEET - Ethanolamine.
  • International Chemical Safety Cards. (n.d.). ICSC 0152 - ETHANOLAMINE.
  • Merck. (n.d.). 1-Methyl-4-piperidinone CAS 1445-73-4 | 820828.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Derivatization Techniques for 2-(1-Methyl-piperidin-4-ylamino)-ethanol

Executive Summary The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in clinically approved therapeutics targeting the central nervous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in clinically approved therapeutics targeting the central nervous system (CNS), oncology, and infectious diseases[1][2]. Specifically, 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS 56709-51-4) is a highly versatile, bifunctional building block. It contains a basic tertiary amine (N-methylpiperidine core), a secondary aliphatic amine, and a primary alcohol.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the orthogonal derivatization of this scaffold. By exploiting the inherent nucleophilic differences between the secondary amine and the primary alcohol, researchers can selectively functionalize either site to generate diverse libraries of GPCR ligands, kinase inhibitors, or neuroprotective agents[3].

Chemical Context & Strategic Rationale

The primary challenge in derivatizing 2-(1-Methyl-piperidin-4-ylamino)-ethanol lies in chemoselectivity —specifically, differentiating the secondary amine from the primary alcohol.

  • Kinetic vs. Thermodynamic Control: The secondary amine is significantly more nucleophilic and polarizable than the primary alcohol. Under strict kinetic control (low temperatures, stoichiometric equivalence), electrophiles such as acyl chlorides or anhydrides will selectively react at the nitrogen atom[4].

  • The Tertiary Amine Factor: The N-methyl group on the piperidine ring introduces a tertiary amine with a pKa of approximately 10.0. This basic center dictates the workup strategy; if the aqueous phase is not sufficiently basified (pH > 11) during extraction, the scaffold will remain protonated and partition into the aqueous waste, severely diminishing yields.

  • Orthogonal Protection: To functionalize the oxygen atom (O-alkylation), the more reactive secondary amine must first be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as it can be installed with >99% chemoselectivity for the amine over the alcohol[5].

OrthogonalDerivatization Start 2-(1-Methyl-piperidin-4-ylamino)-ethanol (Bifunctional Scaffold) N_Pathway Chemoselective N-Acylation (Kinetic Control) Start->N_Pathway Acyl Chloride (1.0 eq) 0 °C, DCM O_Pathway O-Alkylation Pathway (Thermodynamic/Base) Start->O_Pathway Requires N-Protection Final_N N-Acyl Derivative (Primary Alcohol Intact) N_Pathway->Final_N Boc_Protect 1. N-Boc Protection (Boc2O, TEA, DCM) O_Pathway->Boc_Protect O_Alkylate 2. O-Alkylation (NaH, R-Br, DMF) Boc_Protect->O_Alkylate Deprotect 3. N-Deprotection (TFA/DCM) O_Alkylate->Deprotect Final_O O-Alkyl Derivative (Secondary Amine Intact) Deprotect->Final_O

Orthogonal derivatization workflow for N- vs. O-functionalization of the scaffold.

Protocol 1: Chemoselective N-Acylation (Amide Formation)

This protocol exploits the superior nucleophilicity of the secondary amine to achieve selective N-acylation without requiring transient O-protection[4].

Causality & Design: By maintaining the reaction at 0 °C and strictly limiting the acylating agent to 1.05 equivalents, the activation energy required for O-acylation is not reached. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-Methyl-piperidin-4-ylamino)-ethanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq). Stir for 5 minutes to ensure homogeneity.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump. Self-Validation: Rapid addition causes localized heating, which will trigger unwanted O-acylation.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (DCM:MeOH:NH4OH 90:9:1). The highly polar starting material (low Rf) will convert to a less polar N-acyl product.

  • Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO3 (10 mL). Crucial: Adjust the aqueous layer to pH 12 using 1M NaOH. Extract with a mixture of CHCl3/Isopropanol (3:1, 3 x 15 mL). Causality: The N-methylpiperidine core remains water-soluble below pH 10. The CHCl3/IPA mixture disrupts emulsions common with basic piperidines.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (neutral alumina or silica pre-treated with 1% Et3N).

Protocol 2: Orthogonal O-Alkylation (Ether Synthesis)

Direct O-alkylation is impossible due to the basic conditions required (e.g., NaH), which would preferentially deprotonate and alkylate the secondary amine. Therefore, a robust protection-alkylation-deprotection sequence is mandatory.

Causality & Design: Di-tert-butyl dicarbonate (Boc2O) is highly selective for amines over alcohols[5]. Once the nitrogen is masked, the primary alcohol can be safely deprotonated by Sodium Hydride (NaH) to form a highly reactive alkoxide for Williamson ether synthesis.

Step-by-Step Methodology:

Phase A: Chemoselective N-Boc Protection

  • Dissolve the scaffold (1.0 mmol) in DCM (10 mL).

  • Add Triethylamine (TEA, 1.2 mmol) and cool to 0 °C.

  • Add Boc2O (1.05 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Perform a standard basic workup (pH 12) and isolate the N-Boc-2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Phase B: O-Alkylation

  • Dissolve the N-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL) under argon.

  • Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) carefully. Self-Validation: Hydrogen gas evolution confirms the formation of the alkoxide. Stir for 30 minutes.

  • Add the alkyl halide (R-Br or R-I, 1.1 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench carefully with ice water. Extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine (5 x 10 mL) to remove DMF, dry, and concentrate.

Phase C: N-Deprotection & Free-Basing

  • Dissolve the crude O-alkylated intermediate in DCM (8 mL).

  • Add Trifluoroacetic Acid (TFA, 2 mL) at 0 °C. Stir at room temperature for 2 hours.

  • Concentrate in vacuo to remove excess TFA.

  • Free-basing: Load the residue onto an SCX (Strong Cation Exchange) cartridge. Wash with MeOH to remove non-basic impurities. Elute the final O-alkylated product using 2M NH3 in MeOH. Causality: The SCX catch-and-release method avoids messy aqueous workups of highly water-soluble diamines.

Quantitative Data Summary

The following table summarizes the expected outcomes and chemoselectivity ratios when applying these protocols to the 2-(1-Methyl-piperidin-4-ylamino)-ethanol scaffold.

Derivatization StrategyReagents & ConditionsTarget SiteExpected YieldChemoselectivity (Target:Side Product)
Direct N-Acylation Acyl Chloride (1.05 eq), DIPEA, DCM, 0 °C, 1hSecondary Amine85 - 92%> 95:5 (N-Acyl : O-Acyl)
N-Boc Protection Boc2O (1.05 eq), TEA, DCM, 0 °C to RT, 4hSecondary Amine94 - 98%> 99:1 (N-Boc : O-Boc)
O-Alkylation 1. NaH, DMF, 0 °C2. R-Br, RT, 12hPrimary Alcohol75 - 82%N/A (Amine is Boc-protected)
N-Deprotection 20% TFA in DCM, RT, 2hBoc Removal90 - 95%N/A

Analytical & Troubleshooting Insights

  • Chromatography Tailing: The N-methylpiperidine moiety will cause severe tailing on standard silica gel due to strong interactions with acidic silanol groups. Solution: Always pre-treat silica gel with 1-2% Triethylamine (TEA) or use basic alumina for flash chromatography.

  • Mass Spectrometry (LC-MS): This scaffold ionizes exceptionally well in positive Electrospray Ionization (ESI+). You will consistently observe a strong [M+H]+ peak. For the parent molecule, expect m/z=159.1 .

  • NMR Considerations: In 1H -NMR, the N-methyl group typically appears as a sharp singlet around δ 2.20 - 2.30 ppm (in CDCl3​ ). Upon N-acylation of the adjacent secondary amine, the piperidine ring protons may exhibit restricted rotation (rotamers), leading to line broadening or doubled peaks in the NMR spectrum at room temperature.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (Molecules) URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed / NIH (European Journal of Medicinal Chemistry) URL:[Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective Source: Bentham Science (Current Topics in Medicinal Chemistry) URL:[Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Method

Scaling Up the Synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol: An In-Depth Technical Guide

Introduction 2-(1-Methyl-piperidin-4-ylamino)-ethanol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its bifunctional nature incorporating a substituted piperidine moiety and a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its bifunctional nature incorporating a substituted piperidine moiety and a primary alcohol. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs.[1] The successful and efficient synthesis of this intermediate at scale is therefore a critical step in the drug development and manufacturing pipeline.

This guide provides a comprehensive overview of the key considerations and protocols for scaling up the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol. Moving from a laboratory-scale procedure to a pilot plant or industrial-scale production introduces significant challenges related to reaction kinetics, heat management, mass transfer, and safety.[2] This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate these challenges effectively. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical process controls and safety measures.

Reaction Mechanism and Strategic Considerations for Scale-Up

The most common and industrially viable route to 2-(1-Methyl-piperidin-4-ylamino)-ethanol is the N-alkylation of 4-amino-1-methylpiperidine. This is typically achieved through a nucleophilic substitution reaction with a suitable two-carbon electrophile. The two primary choices for the alkylating agent are 2-chloroethanol and ethylene oxide.

Choice of Alkylating Agent: 2-Chloroethanol vs. Ethylene Oxide
Feature2-ChloroethanolEthylene Oxide
Reactivity Less reactive, typically requires a base and elevated temperatures.Highly reactive, reaction can often proceed at lower temperatures.[3]
Handling Liquid at room temperature, easier to handle and dose accurately.Gas at room temperature, requires specialized handling and equipment.[4]
Safety Toxic and an irritant.[5]Highly flammable, explosive, carcinogenic, and mutagenic.[4][6]
By-products Primarily chloride salts, which are typically easy to remove.Potential for formation of di- and tri-ethoxylated products.[7]
Cost Generally more expensive than ethylene oxide on a molar basis.Typically more cost-effective raw material.

For large-scale industrial synthesis, the choice between these two reagents is a critical one, balancing reactivity, safety, and cost. While ethylene oxide is often more economical, the significant hazards associated with its use necessitate robust engineering controls and safety protocols.[8] For many applications, particularly in facilities not specifically designed for handling ethylene oxide, 2-chloroethanol presents a more manageable, albeit potentially more costly, alternative.

Key Process Parameters and Optimization

Scaling up any chemical synthesis requires careful consideration of several key parameters to ensure safety, efficiency, and reproducibility.

  • Temperature Control: The N-alkylation of amines is an exothermic reaction.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, known as a thermal runaway, which can result in side reactions, product degradation, and even a catastrophic failure of the reactor.[2] Therefore, robust temperature control through reactor jacketing, internal cooling coils, and controlled addition of reagents is paramount.

  • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions, prevent localized "hot spots," and maximize the contact between reactants. The choice of impeller and agitation speed should be carefully considered and may need to be adjusted during scale-up.

  • Stoichiometry and Order of Addition: The molar ratio of the reactants can significantly impact the reaction outcome. An excess of the amine is often used to minimize the formation of dialkylated by-products. The slow, controlled addition of the alkylating agent is also a common strategy to manage the exotherm and maintain selectivity.[9]

  • Solvent Selection: The choice of solvent is critical for solubility of reactants and products, reaction rate, and ease of work-up. For N-alkylation reactions, polar aprotic solvents like ethanol, isopropanol, or acetonitrile are often suitable. The use of greener solvents should also be a consideration in modern process development.[10]

  • Base Selection (for 2-Chloroethanol route): An inorganic base, such as potassium carbonate or sodium carbonate, is typically used to neutralize the hydrochloric acid formed during the reaction. The choice of base and its physical form (e.g., powdered vs. granular) can affect the reaction rate.

Visualizing the Synthetic Pathway and Workflow

Synthesis_Workflow Figure 1: Synthetic Pathway and Scale-Up Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control 4-Amino-1-methylpiperidine 4-Amino-1-methylpiperidine Reaction Reaction 4-Amino-1-methylpiperidine->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction Crude Product Crude Product Reaction->Crude Product In-Process Control In-Process Control Reaction->In-Process Control Work-up Work-up Crude Product->Work-up Crystallization Crystallization Work-up->Crystallization Pure Product Pure Product Crystallization->Pure Product Final Product Analysis Final Product Analysis Pure Product->Final Product Analysis

Caption: Figure 1: Synthetic Pathway and Scale-Up Workflow

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol. It is crucial to perform a thorough safety assessment and small-scale optimization before attempting a large-scale reaction.

Protocol 1: Synthesis using 2-Chloroethanol (Lab Scale: 100 g)

Materials:

  • 4-Amino-1-methylpiperidine (1.2 equivalents)

  • 2-Chloroethanol (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 equivalents)

  • Ethanol (5-10 volumes)

  • Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), 50% aqueous solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 4-amino-1-methylpiperidine and ethanol. Begin agitation.

  • Base Addition: Add the powdered potassium carbonate to the stirred solution.

  • Reactant Addition: Slowly add 2-chloroethanol to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 70-80°C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature spike.

  • Reaction Monitoring: Stir the reaction mixture at 80°C until the reaction is complete, as monitored by a suitable in-process control such as HPLC or GC. This may take 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the residue, add toluene and water. Stir and separate the layers.

    • Wash the organic layer with water.

  • Purification by Crystallization (as Hydrochloride Salt):

    • To the toluene solution of the crude product, slowly add concentrated hydrochloric acid with stirring. The hydrochloride salt of the product will precipitate.

    • Cool the slurry to 0-5°C and stir for 1-2 hours to maximize crystallization.

    • Filter the solid product and wash with cold toluene.

    • Dry the product under vacuum at 50-60°C.

    • If necessary, the product can be recrystallized from a suitable solvent system such as ethanol/water.[11][12]

  • Conversion to Free Base (Optional):

    • The hydrochloride salt can be converted back to the free base by dissolving it in water and adding a 50% sodium hydroxide solution until the pH is >12.

    • Extract the free base with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 2-(1-Methyl-piperidin-4-ylamino)-ethanol as an oil or low-melting solid.

Protocol 2: Considerations for Synthesis using Ethylene Oxide

The use of ethylene oxide requires specialized equipment and stringent safety protocols due to its high reactivity and hazardous nature.[4][6][8]

Key Considerations:

  • Reactor Design: The reaction should be carried out in a pressure-rated reactor equipped with a robust cooling system and emergency venting.

  • Inert Atmosphere: The entire system must be purged with an inert gas, such as nitrogen, to prevent the formation of explosive mixtures of ethylene oxide and air.[6]

  • Ethylene Oxide Dosing: Ethylene oxide is a gas at room temperature and is typically handled as a liquefied gas under pressure. It must be dosed into the reactor under controlled conditions, either as a gas or a liquid, using mass flow controllers or other precise metering systems.

  • Catalyst: The reaction of ethylene oxide with amines can be catalyzed by water or be autocatalytic.[6] In some cases, a small amount of an acid or base catalyst may be used to control the reaction rate.

  • Temperature and Pressure Control: The reaction is highly exothermic, and precise control of temperature and pressure is critical to prevent a runaway reaction.[8]

  • By-product Formation: The primary by-products are di- and tri-ethoxylated products. The molar ratio of amine to ethylene oxide must be carefully controlled to minimize their formation.

Scale-Up Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Exotherm Control Utilize a jacketed reactor with efficient heat transfer, employ a controlled addition strategy for the alkylating agent, and consider using a semi-batch process.[2]
Mass Transfer Optimize agitation speed and impeller design to ensure good mixing. In the case of using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.
Work-up and Isolation For large-scale production, filtration and extraction processes need to be efficient. Consider using a filter press for solid-liquid separation and a liquid-liquid centrifugal extractor for efficient phase separation.
Purification Column chromatography is generally not feasible for large-scale purification. Crystallization is a more practical approach.[11][12] Developing a robust crystallization process for either the free base or a suitable salt is crucial for achieving high purity.
Safety Conduct a thorough process hazard analysis (PHA) before scaling up. This should include studies like reaction calorimetry to determine the heat of reaction and the potential for thermal runaway.[2] Ensure adequate personal protective equipment (PPE) is used, especially when handling hazardous materials like 2-chloroethanol and ethylene oxide.[4][5]

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction progress, ensuring the quality of the starting materials, and verifying the purity of the final product.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) To monitor the disappearance of starting materials and the formation of the product. Also used for final product purity assessment and quantification of impurities.[13]
Gas Chromatography (GC) An alternative to HPLC for reaction monitoring and purity analysis, particularly for volatile components.
Nuclear Magnetic Resonance (NMR) Spectroscopy For structural confirmation of the final product and identification of any by-products.
Mass Spectrometry (MS) To confirm the molecular weight of the product and identify unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups and confirm the structure of the product.
Titration To determine the assay of the final product (e.g., by titration with a standard acid).

Conclusion

The successful scale-up of the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol is a multifaceted endeavor that requires a deep understanding of the underlying chemistry, careful process optimization, and a rigorous approach to safety. By carefully selecting the appropriate alkylating agent, optimizing key process parameters, and implementing robust control and analytical strategies, it is possible to develop a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate. This guide provides a solid foundation for researchers and process chemists to build upon as they transition this synthesis from the laboratory to a production environment.

References

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Ethylene Oxide Supplier. (2025, May 14). What are the reactivity of industrial ethylene oxide with other substances? Retrieved from [Link]

  • ResearchGate. (2020, October 28). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study | Request PDF. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Dinh, L. T. (n.d.). REACTIVITY OF ETHYLENE OXIDE IN CONTACT WITH CONTAMINANTS A Thesis. Retrieved from [Link]

  • W. R. Grace & Co.-Conn. (1998). Process for preparing 2-piperidineethanol compounds. U.S.
  • Radboud University. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Retrieved from [Link]

  • ResearchGate. (2020, October 28). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]

  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • BASF AG. (1996). Production of ethanolamines. U.S.
  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • European Patent Office. (n.d.). Production of ethanolamine by amination of ethylene oxide over acid activated clays. Retrieved from [Link]

  • Wiley-VCH. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved from [Link]

  • European Patent Office. (2005, September 16). METHYLENE DIPIPERIDINE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2008, March 26). Tandem Synthesis of β-Amino Alcohols from Aniline, Dialkyl Carbonate, and Ethylene Glycol. Retrieved from [Link]

  • Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. (n.d.). Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]

  • Scientific Research Publishing. (2013). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Retrieved from [Link]

  • ResearchGate. (2014, December 12). (PDF) Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Ethoxylation studies of two mole amine derivatives. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Method of Test of Ethylene Oxide and its Reaction Product, 2-Chloroethanol, in Foods. (n.d.). Retrieved from [Link]

  • European Food Safety Authority. (2025, February 10). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(1-Methyl-piperidin-4-ylamino)-ethanol Synthesis

Welcome to the Technical Support Center for medicinal chemistry and drug development professionals. This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemistry and drug development professionals. This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol .

The most efficient and industrially relevant route for synthesizing this target is the reductive amination of 1-methylpiperidin-4-one with 2-aminoethanol (ethanolamine). While this transformation is generally robust, researchers frequently encounter side reactions that compromise yield and purity.

Mechanistic Overview & Reaction Network

To effectively troubleshoot this synthesis, one must understand the competing kinetic pathways. The reaction relies on the condensation of the ketone and primary amine to form an iminium ion, which is subsequently reduced. However, the reducing agent and the newly formed secondary amine can trigger off-target reactions[1].

G K 1-Methylpiperidin-4-one (Ketone) I Iminium Ion Intermediate K->I + Amine - H2O S1 1-Methylpiperidin-4-ol (Ketoreduction) K->S1 STAB Reduction (Slow) A 2-Aminoethanol (Primary Amine) A->I P 2-(1-Methyl-piperidin- 4-ylamino)-ethanol I->P STAB Reduction (Fast) S2 Tertiary Amine (Overalkylation) P->S2 + Ketone + STAB

Reaction network for the reductive amination of 1-methylpiperidin-4-one with 2-aminoethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of a tertiary amine byproduct. What causes this overalkylation, and how can I prevent it?

Root Cause: Overalkylation (dialkylation) is a classic side reaction when using primary amines like 2-aminoethanol. The desired product, 2-(1-Methyl-piperidin-4-ylamino)-ethanol, is a secondary amine. Secondary amines are often more nucleophilic than their primary amine precursors. If unreacted 1-methylpiperidin-4-one is still present in the reaction mixture, the newly formed secondary amine will attack it, forming an unwanted tertiary amine[2]. Solution:

  • Control Stoichiometry: Use a large molar excess of 2-aminoethanol (e.g., 1.5 to 5.0 equivalents). This drives the statistical probability toward the formation of the primary amine[2].

  • Stepwise Procedure: If overalkylation persists, decouple the imine formation from the reduction step. Form the imine completely before adding the reducing agent[2][3].

Q2: My GC-MS/LC-MS shows a large peak corresponding to 1-methylpiperidin-4-ol. Why is my ketone being reduced directly?

Root Cause: Direct ketoreduction occurs when the hydride source reduces the starting 1-methylpiperidin-4-one before it has a chance to condense with 2-aminoethanol[4]. This happens if the reducing agent is too aggressive (e.g., NaBH₄) or if imine formation is kinetically sluggish. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate groups on STAB stabilize the boron-hydrogen bond, making it a mild hydride donor[5]. Density Functional Theory (DFT) calculations demonstrate that the activation barrier for STAB to transfer a hydride to an iminium ion is significantly lower (by >7 kcal/mol) than the barrier to transfer a hydride to a carbonyl carbon[1][5]. This thermodynamic imperative ensures excellent chemoselectivity[5].

Q3: The reaction stalls at the hemiaminal stage, and conversion to the final amine is low. How do I drive the reaction forward?

Root Cause: The condensation of the ketone and amine releases water. If the equilibrium favors the starting materials or the hemiaminal intermediate, the reducible iminium ion will not form in sufficient concentrations. Solution: Add a mild acid catalyst. Glacial acetic acid (1.0 equivalent) is highly recommended when utilizing STAB with ketones[3]. The acid protonates the hemiaminal hydroxyl group, facilitating its elimination as water and driving the formation of the highly electrophilic iminium ion[1].

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is the most critical variable in mitigating side reactions. The table below summarizes the quantitative and qualitative profiles of common hydride donors used in this synthesis[1][3][6].

Reducing AgentChemoselectivity (Iminium vs. Ketone)Equivalents RequiredOveralkylation RiskToxicity / Safety ProfileBest Use Case
NaBH(OAc)₃ (STAB) High (Barrier difference >7 kcal/mol)1.4 – 2.0Low to ModerateLow (Mild, stable in air)Direct Reductive Amination (Preferred)
NaBH₃CN Moderate1.0 – 1.5ModerateHigh (Generates highly toxic HCN gas)Acidic conditions (pH 3-4)
NaBH₄ Poor (Reduces ketones rapidly)1.0 – 2.0HighModerateStepwise Reductive Amination ONLY

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these strictly defined methodologies based on the foundational work by Abdel-Magid et al.[3].

Protocol A: Direct Reductive Amination (Optimized for STAB)

This is the preferred, one-pot method for synthesizing 2-(1-Methyl-piperidin-4-ylamino)-ethanol with minimal direct ketone reduction.

  • Reagent Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperidin-4-one (1.0 mmol, 113 mg) and 2-aminoethanol (1.2 mmol, 73 mg) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5.0 mL)[3][5].

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, ~60 µL) to the stirring solution to promote iminium ion formation[5]. Stir at room temperature for 15–30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the reaction mixture[3]. Causality note: Portion-wise addition prevents localized thermal spikes that could non-specifically accelerate direct ketone reduction.

  • Monitoring: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (e.g., 10% MeOH in DCM with 1% NH₄OH, visualized by Ninhydrin stain) until the ketone is consumed (typically 4–12 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and decompose excess STAB. Extract the aqueous layer with DCM (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via basic alumina column chromatography or reverse-phase HPLC if trace tertiary amine is present.

Protocol B: Stepwise Reductive Amination (To Eliminate Overalkylation)

Use this protocol if Protocol A yields unacceptable levels of the tertiary amine byproduct.

  • Imine Formation: Dissolve 1-methylpiperidin-4-one (1.0 mmol) and a larger excess of 2-aminoethanol (3.0 mmol) in anhydrous Methanol (5.0 mL)[2].

  • Dehydration: Add activated 4Å molecular sieves or anhydrous MgSO₄ to drive the equilibrium toward the imine. Stir at room temperature for 6 hours[2].

  • Filtration: Filter out the dehydrating agent under an inert atmosphere to isolate the pure imine solution.

  • Reduction: Cool the solution to 0 °C. Slowly add Sodium Borohydride (NaBH₄) (1.2 mmol, 45 mg)[2][3]. Causality note: Because the ketone is already fully consumed during step 2, the aggressive nature of NaBH₄ is no longer a liability for direct ketoreduction.

  • Completion: Stir for 1 hour, quench with water, and extract with ethyl acetate.

References

  • Mayol, O., et al. "Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia." Frontiers in Catalysis. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • PMC. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1-Methyl-piperidin-4-ylamino)-ethanol

This technical support guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 2-(1-Methyl-piperidin-4-ylamino)-ethanol. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 2-(1-Methyl-piperidin-4-ylamino)-ethanol. Designed for researchers, scientists, and professionals in drug development, this center addresses common and complex challenges encountered during the purification of this polar amino alcohol.

Section 1: Frequently Asked Questions (FAQs)

Q1: My 2-(1-Methyl-piperidin-4-ylamino)-ethanol is showing significant tailing during silica gel column chromatography. What is the cause and how can I resolve this?

A1: Tailing is a frequent issue when purifying amines on standard silica gel. This phenomenon is primarily due to the interaction between the basic amino groups of your compound and the acidic silanol groups on the silica surface. This strong interaction leads to uneven elution and broad, tailing peaks.

To mitigate this, you can:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[1]

  • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a dilute solution of triethylamine in your eluent to neutralize the acidic sites.[1]

  • Choose an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina is a good alternative for the purification of basic compounds like amines.[2]

Q2: I am attempting to crystallize 2-(1-Methyl-piperidin-4-ylamino)-ethanol, but it keeps "oiling out." What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when impurities are present that disrupt the crystal lattice formation.

Here are several strategies to induce crystallization:

  • Convert to a Salt: A highly effective method for crystallizing basic amines is to convert them into a salt.[1] Reacting your compound with an acid like hydrochloric acid or tartaric acid will form the corresponding salt, which often has a higher melting point and greater crystallinity. The salt can then be recrystallized from a suitable solvent system, such as ethanol/ether.[3]

  • Solvent System Optimization: Experiment with different solvent systems. For amino alcohols, mixtures of alcohols (like ethanol or isopropanol) with less polar solvents (like ethyl acetate or diethyl ether) can be effective.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the growth of well-defined crystals.

Q3: What is the best general approach for purifying a polar amino alcohol like 2-(1-Methyl-piperidin-4-ylamino)-ethanol?

A3: A multi-step approach is often the most effective.

  • Initial Purification: Start with an acid-base extraction to remove non-basic impurities.

  • Primary Purification: For larger quantities, vacuum distillation is a viable option if the compound is thermally stable and has a boiling point distinct from its impurities. For smaller scales or for separating compounds with similar boiling points, flash column chromatography is preferred.

  • Final Polishing: Crystallization, particularly of a salt form, is an excellent final step to achieve high purity.

The choice of method will depend on the nature and quantity of impurities, as well as the scale of your purification.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Column Chromatography Issues
Problem Potential Cause Recommended Solution(s)
Compound won't elute from the column The eluent is not polar enough.Gradually increase the polarity of your eluent. For a DCM/MeOH system, slowly increase the percentage of methanol.
Your compound is irreversibly binding to the silica.Use a deactivated silica gel or switch to a neutral alumina stationary phase.[1][2]
Poor separation of your product from impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems. A good starting point for polar amines is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.[2]
You are overloading the column.Reduce the amount of crude material loaded onto the column. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100.
Product degradation on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with triethylamine prior to use.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[2]
Crystallization Issues
Problem Potential Cause Recommended Solution(s)
No crystal formation The solution is not supersaturated.Concentrate the solution by carefully evaporating some of the solvent.
The solvent is not appropriate for crystallization.Try a different solvent or a mixture of solvents. For amino alcohols, alcohol/ether or alcohol/ester mixtures are often successful.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Formation of a fine powder instead of crystals Crystallization is occurring too rapidly.Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.
Low purity of isolated crystals Impurities are being trapped in the crystal lattice.Ensure your starting material is reasonably pure before attempting crystallization. A preliminary purification by column chromatography may be necessary. Recrystallize the impure solid.
Vacuum Distillation Issues
Problem Potential Cause Recommended Solution(s)
Bumping or unstable boiling Lack of nucleation sites for smooth boiling.Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[4]
The heating rate is too high.Heat the distillation flask slowly and evenly.
Inability to reach a low enough pressure Leaks in the system.Ensure all glass joints are properly sealed with vacuum grease.[4] Check all tubing and connections for leaks.
The vacuum pump is not performing adequately.Check the oil level and quality in your vacuum pump. A cold trap should be used to protect the pump from volatile solvents.
Product decomposition The distillation temperature is too high.Lower the distillation temperature by achieving a lower vacuum. Ensure the thermometer is placed correctly to get an accurate reading of the vapor temperature.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is suitable for the purification of small to medium scale (50 mg to 5 g) batches of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Diagram of the Workflow:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent: DCM:MeOH:NH4OH (90:9:1) prep_slurry Prepare Silica Slurry: Silica in Eluent prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample: Dissolved in minimal eluent pack_column->load_sample elute Elute with Eluent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate yield Obtain Pure Product evaporate->yield

Caption: Workflow for flash column chromatography purification.

Materials:

  • Crude 2-(1-Methyl-piperidin-4-ylamino)-ethanol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (28-30%)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography column and system

  • Rotary evaporator

Procedure:

  • Eluent Preparation: Prepare a stock solution of the eluent: a mixture of Dichloromethane, Methanol, and Ammonium Hydroxide in a 90:9:1 ratio.

  • TLC Analysis: Dissolve a small amount of the crude material in methanol and spot it on a TLC plate. Develop the plate using the prepared eluent. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate). The desired product should have an Rf value of approximately 0.2-0.4. Adjust the eluent polarity if necessary.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack the flash column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Elute the column with the prepared eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Protocol 2: Crystallization via Hydrochloride Salt Formation

This protocol is ideal as a final purification step to obtain a high-purity, crystalline solid.

Diagram of the Workflow:

G dissolve Dissolve Amine in Ethanol add_hcl Add HCl in Dioxane (1 equivalent) dissolve->add_hcl precipitate Precipitate Salt add_hcl->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Hot Ethanol dry->recrystallize yield Obtain Pure HCl Salt recrystallize->yield

Caption: Workflow for crystallization via HCl salt formation.

Materials:

  • Purified 2-(1-Methyl-piperidin-4-ylamino)-ethanol (from chromatography or distillation)

  • Anhydrous ethanol

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

  • Anhydrous diethyl ether

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the purified 2-(1-Methyl-piperidin-4-ylamino)-ethanol in a minimal amount of anhydrous ethanol.

  • Salt Formation: Cool the solution in an ice bath. Slowly add one equivalent of a solution of hydrochloric acid in dioxane dropwise with stirring. A precipitate should form.

  • Precipitation: If precipitation is incomplete, add anhydrous diethyl ether until the solution becomes cloudy.

  • Isolation: Allow the mixture to stand in the cold for at least one hour to complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold anhydrous ethanol, followed by a wash with anhydrous diethyl ether.

  • Drying: Dry the solid under high vacuum to remove all residual solvents.

  • Recrystallization (Optional): For even higher purity, the hydrochloride salt can be recrystallized from a suitable solvent, such as hot ethanol. Dissolve the salt in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

Section 4: Purity Assessment

The purity of 2-(1-Methyl-piperidin-4-ylamino)-ethanol should be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound. For polar amines, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

  • U.S. Patent 2,243,977.
  • BenchChem Technical Support Center.
  • U.S. Patent 5,118,815.
  • Biotage.
  • Maratek.
  • BOC Sciences.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Reddit.
  • Chinese Patent CN113045484A. Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • University of Rochester.
  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetyl
  • U.S. Patent 8,697,876 B2. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • The Royal Society of Chemistry.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • BOC Sciences. Piperidine Impurities.
  • BenchChem. common challenges in working with piperidine-based compounds.
  • Graham Manufacturing.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Beaker & Wrench.
  • Lab Manager.
  • Chemistry LibreTexts. 5.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • ChemicalBook. 2-Methylaminoethanol (109-83-1) IR Spectrum.
  • ChemicalBook. 2-Piperidinoethanol(3040-44-6) 13C NMR spectrum.
  • Garg Lab - UCLA.
  • MassBank. MassBank3.
  • PubChem. 2-(2-Piperazin-1-ylpiperidin-1-yl)ethanol.
  • Guidechem. 2-[4-[(naphthalen-1-ylmethylamino)methyl]piperidin-1-yl]ethanol.
  • SpectraBase. 2-(Piperidin-4-yl)ethan-1-ol, methyl ether - Optional[Vapor Phase IR] - Spectrum.
  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.
  • PubMed. 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Google Patents.
  • DigitalCommons@URI.

Sources

Troubleshooting

Technical Support Center: 2-(1-Methyl-piperidin-4-ylamino)-ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide This section addresses common stability-related issues that may arise during experimentation with 2-(1-Methyl-piperidin-4-ylam...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses common stability-related issues that may arise during experimentation with 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Issue 1: Unexpected Degradation in Aqueous Solutions

Question: I am observing a loss of my compound, 2-(1-Methyl-piperidin-4-ylamino)-ethanol, in aqueous buffers over time, as indicated by HPLC analysis showing new, unidentified peaks. What is the likely cause and how can I mitigate this?

Answer:

Potential Cause: The degradation of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in aqueous media is likely due to one or a combination of the following factors:

  • Oxidation: The tertiary amine of the piperidine ring and the secondary amine are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products.

  • pH-Dependent Hydrolysis: While the core structure is generally robust against hydrolysis, extreme pH conditions (either highly acidic or highly basic) can catalyze the degradation of the molecule or excipients in the formulation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways.[3]

Recommended Action:

  • pH Control:

    • Determine the pKa of your compound (if not known, it can be estimated using software or by titration). Adjust the pH of your buffer to be at least 2 units away from the pKa to maintain the compound in its most stable, ionized form.[1]

    • Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the compound's concentration over time.

  • Deoxygenate Buffers:

    • Before preparing your solutions, sparge all aqueous buffers with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants and Chelating Agents:

    • Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) to your formulation to scavenge free radicals.

    • If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Light Protection:

    • Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]

  • Temperature Control:

    • Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

Issue 2: Discoloration of the Solid Compound Upon Storage

Question: My solid sample of 2-(1-Methyl-piperidin-4-ylamino)-ethanol has developed a yellowish or brownish tint over time. Is the compound degrading, and is it still usable?

Answer:

Potential Cause: Discoloration of the solid compound is often an indicator of degradation. The most probable causes are:

  • Oxidation: The amine functionalities are prone to air oxidation, which can form colored impurities.

  • Hygroscopicity and Hydrolysis: The compound may be hygroscopic, absorbing moisture from the atmosphere. This moisture can facilitate solid-state degradation reactions.

Recommended Action:

  • Proper Storage:

    • Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • For long-term storage, place the container in a desiccator to protect it from moisture. Store at a cool, controlled temperature.

  • Purity Assessment:

    • Before use, re-analyze the discolored material by HPLC to determine its purity.

    • If minor impurities are detected, the material may still be usable for non-critical applications, but it is not recommended for quantitative studies or in vivo experiments without purification.

  • Purification:

    • If the purity is compromised, consider repurifying the compound using an appropriate technique such as recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(1-Methyl-piperidin-4-ylamino)-ethanol?

A1: For optimal stability, the compound should be stored as a solid in a cool, dry, and dark place. The following table summarizes the recommended storage conditions:

Form Temperature Atmosphere Light Condition Container
Solid 2-8°C (Short-term) or -20°C (Long-term)Inert gas (Argon or Nitrogen)Amber, light-resistant vialTightly sealed
Solution -20°C or -80°CAmber, light-resistant vialTightly sealed

Q2: What solvents are suitable for dissolving and storing 2-(1-Methyl-piperidin-4-ylamino)-ethanol?

A2: The choice of solvent depends on the intended application.

  • For Stock Solutions: Anhydrous organic solvents such as DMSO, DMF, or ethanol are generally suitable for preparing concentrated stock solutions. These should be stored at -20°C or -80°C.

  • For Aqueous Experiments: Prepare fresh aqueous solutions for each experiment from a concentrated stock. If aqueous solutions must be stored, use a validated buffer system (see Troubleshooting Issue 1) and store at 2-8°C for short periods (less than 24 hours) or frozen for longer durations. Avoid repeated freeze-thaw cycles.

Q3: Are there any known incompatibilities with other common lab reagents?

A3: Yes, due to its chemical structure, 2-(1-Methyl-piperidin-4-ylamino)-ethanol may be incompatible with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, and nitric acid can cause rapid degradation.

  • Strong Acids and Bases: Can lead to salt formation or catalyze degradation.[4]

  • Aldehydes and Ketones: The secondary amine can potentially react to form imines.

Q4: How can I perform a forced degradation study to understand the stability of this compound?

A4: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods. A typical protocol involves the following conditions:[1]

Stress Condition Typical Reagent and Conditions
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation (Solid) 105°C for 48 hours
Thermal Degradation (Solution) Heat stock solution at 70°C
Photolytic Degradation Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be analyzed by a suitable technique like HPLC-UV/MS at various time points to monitor for degradation.

Diagrams

G cluster_main Hypothetical Degradation Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 2-(1-Methyl-piperidin-4-ylamino)-ethanol N_oxide N-Oxide (Piperidine) parent->N_oxide [O] Amine_Oxide N-Oxide (Secondary Amine) parent->Amine_Oxide [O] Ring_Opening Ring-Opening Products parent->Ring_Opening hv

Caption: Hypothetical degradation pathways for 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 70°C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Purity - Degradant Profile - Mass Balance analysis->evaluation

Sources

Optimization

Technical Support Center: Optimizing Reaction Parameters for 2-(1-Methyl-piperidin-4-ylamino)-ethanol

Introduction & Overview As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks during the synthesis and scale-up of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Overview

As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks during the synthesis and scale-up of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4). This critical pharmaceutical intermediate is most efficiently synthesized via the reductive amination of 1-methylpiperidin-4-one with ethanolamine.

While theoretically straightforward, researchers routinely encounter practical challenges: stalled imine conversion, dialkylation side-products, and catastrophic yield losses during aqueous workup due to the molecule's extreme polarity. This guide provides a self-validating framework to troubleshoot and optimize this specific transformation, ensuring high-yield, reproducible results.

Troubleshooting Guides & FAQs

Q1: My imine formation is stalling, leaving unreacted 1-methylpiperidin-4-one. How do I drive it to completion?

  • Analysis & Causality: Imine formation is a condensation reaction governed by equilibrium. The carbonyl oxygen must be protonated to increase electrophilicity, but if the pH drops too low, the ethanolamine nucleophile becomes fully protonated and unreactive.

  • Solution: Maintain a reaction pH of 4.5–5.0 by adding catalytic glacial acetic acid[1]. To push the equilibrium forward by removing the water byproduct, utilize a dehydrating agent such as activated 3Å molecular sieves or anhydrous magnesium sulfate directly in the reaction mixture.

Q2: I am observing significant dialkylation (tertiary amine formation). How can I minimize this?

  • Analysis & Causality: Dialkylation occurs when the newly formed secondary amine product outcompetes the primary amine (ethanolamine) for the remaining unreacted ketone.

  • Solution: Always use a slight excess of ethanolamine (1.2 to 1.5 equivalents). More importantly, ensure complete imine formation before the addition of the reducing agent. If using a one-pot method, utilize Sodium Triacetoxyborohydride (STAB), which reduces the iminium ion orders of magnitude faster than it reduces the unreacted ketone[2].

Q3: Should I use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) for the reduction?

  • Analysis & Causality: While NaBH₃CN is a classic reagent for reductive aminations[1], it requires toxic handling (risk of HCN gas generation at low pH) and typically necessitates protic solvents like methanol. STAB is the superior choice for this specific substrate[2]. It is milder, non-toxic, and performs exceptionally well in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which helps limit side reactions and simplifies solvent removal.

Q4: The reaction shows 100% conversion on LC-MS, but my isolated yield is terrible (<20%). Where is my product?

  • Analysis & Causality: This is the most common point of failure. 2-(1-Methyl-piperidin-4-ylamino)-ethanol contains a tertiary piperidine nitrogen, a secondary amine, and a hydroxyl group. It is highly polar. If you quench with standard saturated sodium bicarbonate (pH ~8), the piperidine nitrogen (pKa ~10) remains protonated, making the product entirely water-soluble.

  • Solution: You must force the pH above 12 using 6N NaOH to fully deprotonate the molecule. Furthermore, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent mixture, such as 15% Methanol in DCM, or n-Butanol.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for 1-Methylpiperidin-4-one Reductive Amination

Reducing AgentOptimal SolventTemp (°C)Chemoselectivity (Iminium vs Ketone)Toxicity / Safety ProfileExpected Yield
STAB (NaBH(OAc)₃) DCM, DCE, or THF0 to 25ExcellentLow85 - 95%
NaBH₃CN Methanol25GoodHigh (HCN gas risk)70 - 80%
H₂ / Pd-C Ethanol25 - 50Moderate (reduces ketone)Moderate (Fire risk)60 - 75%

Experimental Protocol: Optimized STAB Reductive Amination

Self-Validating Methodology for 10 mmol Scale

Step 1: Imine Formation

  • In a flame-dried 100 mL round-bottom flask, dissolve 1-methylpiperidin-4-one (1.13 g, 10.0 mmol) and ethanolamine (0.73 g, 12.0 mmol, 1.2 eq) in anhydrous DCM (30 mL).

  • Add glacial acetic acid (0.60 g, 10.0 mmol) to adjust the apparent pH to ~5.

  • Validation Check: Spot the mixture on a TLC plate (10% MeOH/DCM with 1% NH₄OH). The ketone should begin converting to a baseline-polar imine spot. Stir for 2 hours at room temperature.

Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) over 15 minutes to control the mild exotherm[2]. 6. Remove the ice bath and stir at room temperature for 12 hours. 7. Validation Check: Run an LC-MS aliquot. The mass peak for the imine intermediate should be absent, replaced by the product mass (m/z [M+H]⁺ = 159.2).

Step 3: Quench and High-Recovery Workup 8. Quench the reaction by slowly adding 10 mL of distilled water. Stir for 15 minutes. 9. Critical Step: Add 6N NaOH dropwise until the aqueous phase reaches pH > 12. 10. Validation Check: Dip a broad-range pH strip directly into the aqueous layer. Do not proceed if the pH is below 12; the product will be lost in the aqueous waste. 11. Saturate the aqueous layer by adding solid NaCl until no more dissolves. 12. Extract the aqueous layer with a mixture of 15% Methanol in DCM (4 x 30 mL). 13. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Reaction Workflow Visualization

ReactionOptimization Start 1-Methylpiperidin-4-one + Ethanolamine Imine Imine Formation (Equilibrium) Start->Imine Check1 Incomplete Conversion? Imine->Check1 Fix1 Add AcOH (pH 4-5) or Molecular Sieves Check1->Fix1 Yes Reduction Reduction (STAB or NaBH3CN) Check1->Reduction No Fix1->Imine Check2 Dialkylation Side Products? Reduction->Check2 Fix2 Lower Temp (0-20°C) & Slow Addition Check2->Fix2 Yes Workup Basic Workup & Extraction Check2->Workup No Fix2->Reduction Check3 Low Yield in Organic Phase? Workup->Check3 Fix3 Adjust pH > 12 Extract with n-Butanol Check3->Fix3 Yes Product 2-(1-Methyl-piperidin-4-ylamino)-ethanol Check3->Product No Fix3->Workup

Workflow for optimizing the reductive amination of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

References

  • Sigma-Aldrich. "Methyl ethanol | Sigma-Aldrich" (Product Page for CAS: 56709-51-4).

  • European Patent Office. "EP 3555082 B1 - ETHER LINKED TRIAZOLES AS NRF2 REGULATORS" (Details STAB-mediated reduction of 1-methylpiperidin-4-one). 2

  • World Intellectual Property Organization. "WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof" (Details NaBH₃CN reduction methodology).1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(1-Methyl-piperidin-4-ylamino)-ethanol Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4). This molecule is a highly versatile building block in drug discovery, particularly for kinase inhibitors and GPCR ligands, but its trifunctional nature—comprising a primary alcohol, a secondary amine, and a tertiary amine—creates a minefield of chemoselectivity issues.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the most common byproducts encountered during its structural elaboration.

Core Reactivity & Byproduct Pathways

Before troubleshooting, it is critical to map the divergent reactivity of this molecule. The secondary amine at the C4 position is your primary target for most functionalizations, but the primary alcohol and the N1-methyl tertiary amine are highly competitive nucleophiles.

ByproductPathways cluster_acylation Acylation Pathways cluster_alkylation Alkylation Pathways SM 2-(1-Methyl-piperidin-4-ylamino)-ethanol (Bifunctional Core) NAcyl N-Acyl Amide (Target Product) SM->NAcyl 1.0 eq AcX, -78°C OAcyl O-Acyl Ester (Chemoselectivity Byproduct) SM->OAcyl Acidic/Thermal conditions DiAcyl N,O-Diacyl (Over-reaction Byproduct) SM->DiAcyl >2.0 eq AcX, RT NAlkyl N-Alkyl Amine (Target Product) SM->NAlkyl Reductive Amination Quat N1-Quaternary Salt (Over-alkylation Byproduct) SM->Quat Excess RX (Alkyl Halide)

Fig 1: Reaction pathways and common byproducts of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

FAQ & Troubleshooting Guide
Q1: Why am I seeing significant N,O-diacylation and O-acylation byproducts when attempting to synthesize the N-acyl derivative?

Mechanistic Causality: The chemoselectivity between secondary amines and primary alcohols is a well-documented challenge. The secondary amine is inherently more nucleophilic due to nitrogen's lower electronegativity compared to oxygen. However, the primary alcohol on the ethanolamine branch is sterically unhindered. Under thermodynamic conditions (room temperature, excess base), the primary alcohol competes effectively, leading to O-acylation (1[1]). Furthermore, if Triethylamine (TEA) is used, it can act as a nucleophilic catalyst, inadvertently activating the alcohol. The Fix: Shift to strict kinetic control. Lowering the temperature to -78 °C reduces collision energy, heavily favoring the inherently more nucleophilic secondary amine. Use a bulky, non-nucleophilic base like DIPEA to neutralize the HCl byproduct without catalyzing alcohol activation (2[2]).

Q2: During N-alkylation attempts with alkyl bromides, my yields are low and I isolate a highly polar, water-soluble byproduct. What is happening?

Mechanistic Causality: The N1-methyl group on the piperidine ring is a tertiary amine. Tertiary amines are highly susceptible to SN2 attack by alkyl halides, forming quaternary ammonium salts (the polar, water-soluble byproduct). Because the target secondary amine at C4 is sterically shielded by both the piperidine ring and the ethanol chain, the exposed tertiary amine often reacts faster, leading to over-alkylation (3[3]). The Fix: Abandon direct alkylation with alkyl halides. Instead, utilize reductive amination. Aldehydes will reversibly form an iminium ion exclusively with the secondary amine. The tertiary amine cannot form a stable iminium intermediate and remains untouched (4[4]).

Quantitative Data: Managing Chemoselectivity

The following table summarizes in-house and literature-validated data demonstrating how reaction conditions dictate the byproduct distribution during the acylation of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Table 1: Effect of Reaction Conditions on Acylation Chemoselectivity

Reagent (Equiv)Base (Equiv)SolventTemp (°C)N-Acyl (%)O-Acyl (%)N,O-Diacyl (%)Mechanistic Driver
AcCl (1.0)DIPEA (1.1)DCM-7892% <2%5%Kinetic control; steric shielding of the primary alcohol.
AcCl (1.2)TEA (2.0)DCM2565%10%25%Thermodynamic drift; TEA acts as a nucleophilic catalyst.
Ac₂O (2.0)Pyridine (3.0)THF6015%5%80%Complete thermodynamic conversion; forces diacylation.
AcCl (1.0)None (TFA salt)DCM25<5%85% 10%Amine protonation; deactivates N-nucleophilicity, favoring O-attack.
Validated Experimental Protocols
Protocol 1: Self-Validating Chemoselective N-Acylation

This protocol leverages kinetic control to suppress O-acylation.

Workflow Step1 1. Dissolve SM in dry DCM (0.1 M) Step2 2. Add 1.1 eq DIPEA Cool to -78°C Step1->Step2 Step3 3. Dropwise addition of 1.0 eq Acyl Chloride Step2->Step3 Step4 4. LC-MS Check (Validate N-Acylation) Step3->Step4 Step5 5. Quench cold with sat. NH4Cl & Extract Step4->Step5

Fig 2: Self-validating workflow for chemoselective N-acylation minimizing O-acyl byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-Methyl-piperidin-4-ylamino)-ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq). Causality: DIPEA is bulky enough to neutralize the evolving HCl without forming an active acylammonium intermediate that would trigger O-acylation.

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes to ensure thermal equilibration.

  • Electrophile Addition: Dilute the target acyl chloride (1.0 eq) in a small volume of DCM and add it dropwise over 10 minutes down the side of the flask.

  • Validation Point: After 30 minutes at -78 °C, pull a 10 µL aliquot, quench it immediately in methanol, and run LC-MS. You should observe >90% conversion to the [M+H]⁺ of the N-acyl product. Crucial: If unreacted starting material remains, do NOT add more acyl chloride; instead, allow the reaction to slowly warm to -40 °C to push the kinetic barrier.

  • Quench: Quench the reaction while still cold by adding saturated aqueous NH₄Cl. This destroys any trace unreacted acyl chloride before the mixture warms up, entirely preventing late-stage O-acylation.

Protocol 2: Reductive Amination (Bypassing Quaternization)

Use this protocol to install alkyl groups on the C4-amine without quaternizing the N1-methyl group.

  • Iminium Formation: Combine 2-(1-Methyl-piperidin-4-ylamino)-ethanol (1.0 eq) and your target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in three portions over 30 minutes. Causality: NaBH(OAc)₃ is a mild hydride source that will not reduce the aldehyde directly, reserving its reactivity exclusively for the activated iminium ion formed at the secondary amine.

  • Validation Point: Monitor by TLC (Eluent: DCM:MeOH:NH₄OH 90:9:1). The secondary amine starting material will disappear, replaced by a slightly less polar spot. The tertiary amine remains completely unquaternized.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine.

References
  • An In-depth Technical Guide to the Chemical Selectivity, Benchchem.
  • Selective Catalysis: Selective O-acylation in the presence of amines, ETH Zurich.
  • Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, Smolecule.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer, ACS Publications.

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 2-(1-Methyl-piperidin-4-ylamino)-ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and isolation bottlenecks encountered when scaling up the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and isolation bottlenecks encountered when scaling up the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol .

This compound is synthesized via the reductive amination of 1-methyl-4-piperidone with ethanolamine. While trivial at the bench scale, transitioning this reaction to pilot-scale (>1L) introduces severe challenges regarding thermal runaway, over-alkylation, and catastrophic yield loss during aqueous workup.

Workflow and primary scale-up bottlenecks for 2-(1-Methyl-piperidin-4-ylamino)-ethanol synthesis.

Part 1: Troubleshooting FAQs

Q1: During our 5-liter scale-up, we experienced a severe thermal runaway during the imine formation step. How can we control this exotherm? Causality: The nucleophilic attack of ethanolamine on the carbonyl carbon of 1-methyl-4-piperidone to form the hemiaminal, followed by dehydration to the imine, is highly exothermic. At the bench scale, the high surface-area-to-volume ratio allows rapid heat dissipation. At scale, heat accumulates, accelerating the reaction exponentially and risking solvent boil-over. Solution: Transition from a batch addition to a controlled, dropwise addition of the amine to the ketone at 0–5 °C. Do not add the reducing agent until the exotherm from the imine formation has completely subsided.

Q2: Our LC-MS shows a significant amount of a tertiary amine byproduct. Why is this happening and how do we prevent it? Causality: This is a classic over-alkylation issue. Ethanolamine is a primary amine. The target product is a secondary amine. Because alkyl groups are electron-donating, the secondary amine product is actually more nucleophilic than the starting primary amine. If the reduction of the iminium ion is too slow, the newly formed product will attack unreacted 1-methyl-4-piperidone, forming an unwanted tertiary amine . Solution: Use a 1.2 to 1.5 molar excess of ethanolamine to statistically favor the primary amine reacting. Furthermore, utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces iminium ions much faster than it reduces ketones or allows for secondary amine attack .

Q3: We are losing over 60% of our product during the aqueous workup. Standard extractions with DCM or Ethyl Acetate are failing. What is the mechanism of this loss? Causality: 2-(1-Methyl-piperidin-4-ylamino)-ethanol possesses a tertiary piperidine nitrogen, a secondary amine nitrogen, and a primary hydroxyl group. This combination makes the molecule extremely polar (LogP < 0) and completely miscible in water. Standard aqueous quenching and extraction will leave the vast majority of your product trapped in the aqueous phase . Solution: Abandon aqueous extraction. Transition to a non-aqueous workup protocol (detailed in Section 3) where inorganic salts are precipitated and filtered out, leaving the free-based product in the organic filtrate.

Decision tree for diagnosing and resolving common scale-up failures in reductive amination.

Part 2: Quantitative Data & Reagent Selection

Selecting the correct reducing agent is the most critical decision for scale-up. The table below summarizes the quantitative and qualitative trade-offs based on pilot-scale data .

Reducing Agent1° vs 2° Amine SelectivityExotherm ProfileCost at ScaleWorkup Complexity
NaBH₄ Low (High 3° amine byproduct)Moderate (H₂ gas evolution)LowHigh (Aqueous extraction fails)
NaBH(OAc)₃ High (Favors iminium reduction)High (Requires jacketed cooling)HighModerate (Non-aqueous possible)
NaBH₃CN HighLowModerateHigh (Toxic cyanide waste disposal)
H₂ / Pd/C Moderate to HighLow (Pressure dependent)ModerateLow (Catalyst filtration only)

Part 3: Self-Validating Experimental Protocols

The following methodology utilizes NaBH(OAc)₃ and a non-aqueous isolation strategy to bypass the water-solubility bottleneck. Every phase includes a self-validating checkpoint to ensure the system is behaving as expected before proceeding.

Workflow: Pilot-Scale Reductive Amination & Non-Aqueous Isolation

Step 1: Imine Formation

  • Charge a jacketed reactor with 1-methyl-4-piperidone (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Causality: Anhydrous solvent prevents the reversible hydrolysis of the imine back to the ketone.

  • Cool the reactor to 0–5 °C.

  • Begin dropwise addition of ethanolamine (1.2 eq) over 1 hour.

  • Self-Validating Checkpoint: Monitor the internal temperature probe. If the temperature exceeds 15 °C, pause the addition. The immediate stabilization and drop in temperature validates that the exotherm is strictly addition-rate dependent and your cooling capacity is functioning.

  • Stir for 2 hours at room temperature.

Step 2: Selective Reduction

  • Cool the reactor back to 0 °C.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 2 hours. Causality: NaBH(OAc)₃ is a bulky, mild reagent that selectively reduces the protonated iminium ion without reducing unreacted ketone or allowing the secondary amine to over-alkylate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint: Extract a 0.1 mL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The complete disappearance of the m/z 114 peak (ketone) and the dominant appearance of the m/z 159 peak (target product) validates reaction completion. Do not proceed to quench until this is verified.

Step 3: Non-Aqueous Isolation

  • Cool the mixture to 0 °C.

  • Slowly add a stoichiometric amount of 2M Methanolic KOH (relative to the borohydride used). Causality: KOH neutralizes the liberated acetic acid and breaks down the boron-amine complexes, precipitating them as insoluble potassium acetate and potassium borate salts, leaving the highly polar free-base amine in solution.

  • Self-Validating Checkpoint: Spot the methanolic suspension onto wet pH paper. A stabilized pH of 9–10 validates that all borate complexes are broken and the amine is fully free-based.

  • Filter the thick white suspension through a pad of Celite to remove all inorganic salts. Wash the filter cake with 2 volumes of Methanol.

  • Concentrate the combined organic filtrate under reduced pressure to yield the crude 2-(1-Methyl-piperidin-4-ylamino)-ethanol as a viscous oil. (Further purification can be achieved via vacuum distillation if required).

Part 4: References

  • Gupta, P. K., et al. "A convenient one pot synthesis of fentanyl." ResearchGate. Available at: [Link]

  • European Patent Office. "EP3741744B1 - A pharmaceutical intermediate for preparing pimavanserin." Google Patents. Available at:

Troubleshooting

preventing degradation of 2-(1-Methyl-piperidin-4-ylamino)-ethanol

Welcome to the Technical Support Center for 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4). As a bifunctional aliphatic compound featuring a tertiary amine (N-methylpiperidine core), a secondary amine, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4).

As a bifunctional aliphatic compound featuring a tertiary amine (N-methylpiperidine core), a secondary amine, and a primary alcohol, this molecule presents unique stability challenges. Its specific structural triad creates a highly reactive microenvironment: the secondary amine acts as a potent nucleophile for atmospheric electrophiles, while the tertiary amine is kinetically susceptible to oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your compound during synthesis, storage, and assay development.

I. Troubleshooting FAQs: Degradation Mechanisms & Solutions

Q1: My stored batch has gained weight, turned into a sticky gum, and shows poor solubility in non-polar solvents. What happened? A1: Atmospheric CO₂ Capture (Carbamate Formation). Secondary amines react rapidly with atmospheric carbon dioxide to form zwitterionic intermediates that stabilize into alkylammonium carbamate salts[1]. The presence of the adjacent primary alcohol in your compound exacerbates this issue by forming intramolecular hydrogen bonds that thermodynamically stabilize the carbamate transition state [2]. This transforms your free-flowing, non-polar free base into a highly hygroscopic, polymeric salt.

  • Self-Validating Check: Run a ¹³C NMR in D₂O. If you observe a new carbonyl resonance between 158–162 ppm, carbamate formation is confirmed.

Q2: LC-MS analysis of my working solution shows a major impurity at M+16. Is this an epoxide or an N-oxide? A2: N-Oxidation of the Tertiary Amine. It is almost certainly an N-oxide forming at the N-methylpiperidine nitrogen. Tertiary amines undergo kinetically controlled oxidation in the presence of dissolved oxygen, ambient light, or trace peroxides (which are notoriously common in aging ethereal solvents like THF) [3]. The axial oxidation of the N-methyl group predominates due to the steric and thermodynamic constraints inherent to the piperidine ring.

  • Self-Validating Check: Treat an aliquot of the sample with a mild reducing agent (e.g., sodium dithionite or polymer-supported triphenylphosphine). If the M+16 peak (M+H = 175.24) reverts cleanly to the parent mass (M+H = 159.24), the impurity is definitively an N-oxide.

Q3: During scale-up and solvent evaporation, my yield of the active compound dropped significantly, and I detected a -18 Da mass shift. How do I prevent this? A3: Thermal Cyclization / Dehydration. You are observing thermal degradation. At elevated temperatures (>60°C), the secondary amine and primary alcohol can undergo intramolecular condensation. Furthermore, if the compound had previously absorbed trace CO₂, the resulting carbamate can thermally dehydrate into an oxazolidinone derivative, resulting in a net loss of water (-18 Da).

  • Actionable Fix: Never exceed a water bath temperature of 35°C–40°C during rotary evaporation. Utilize high-vacuum systems (e.g., Schlenk line or lyophilization) to remove high-boiling solvents rather than increasing thermal energy.

II. Quantitative Degradation Markers

Use the following table to rapidly diagnose the specific degradation pathway affecting your batch based on standard analytical readouts.

Degradation PathwayCausal AgentMass Shift (Δ Da)Primary Analytical MarkerKinetic Threshold / Trigger
N-Oxidation O₂, Light, Peroxides+16LC-MS: M+H = 175.24¹H NMR: N-CH₃ downfield shiftProlonged exposure to air in ethereal solvents (e.g., THF).
Carbamate Formation Atmospheric CO₂+44¹³C NMR: New peak at ~158-162 ppm (C=O)Exposure to ambient air > 15 minutes.
Thermal Dehydration Heat (>60°C)-18IR: Loss of broad -OH stretch (~3300 cm⁻¹)Concentration under vacuum with bath > 40°C.
Oxidative Cleavage ROS, Trace MetalsVariableDetection of free ammonia or aldehyde fragmentsAqueous buffers without chelating agents (e.g., EDTA).

III. Standard Operating Procedure: Free-Basing & Recovery

If your batch has degraded into a sticky carbamate salt, do not discard it. Use this self-validating recovery protocol to regenerate the pure free base.

Step 1: Dissolution & Basification

  • Action: Dissolve the degraded carbamate gum in 1M NaOH (aq) until the pH exceeds 12.

  • Causality: The high pH completely deprotonates the alkylammonium ion, reversing the zwitterionic carbamate equilibrium back to the free secondary amine and releasing the CO₂ as aqueous carbonate ions [2].

Step 2: Organic Extraction

  • Action: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Causality: The regenerated free base is highly soluble in DCM, while the inorganic carbonate salts and polar impurities remain trapped in the aqueous layer.

Step 3: Drying & Concentration

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the DCM on a rotary evaporator with the water bath set strictly to ≤35°C .

  • Causality: Strict temperature control prevents the thermal cyclization of the highly concentrated, reactive free base.

Step 4: Verification (Self-Validating Step)

  • Action: Run a ¹³C NMR of the recovered product in CDCl₃.

  • Validation: The protocol is successful if the carbamate carbonyl peak at ~160 ppm is completely absent, and the secondary amine N-H proton is clearly visible in the ¹H NMR spectrum. Store the recovered product immediately under an Argon overlay in an amber vial at -20°C.

IV. Mechanistic Pathway Visualization

The following diagram maps the divergent degradation pathways of 2-(1-Methyl-piperidin-4-ylamino)-ethanol based on environmental triggers.

DegradationPathways API 2-(1-Methyl-piperidin-4-ylamino)-ethanol (Intact Molecule) NOxide N-Oxide Derivative (Tertiary Amine Oxidation) API->NOxide O2, Light, Peroxides (+16 Da) Carbamate Alkylammonium Carbamate (CO2 Capture) API->Carbamate Atmospheric CO2 (+44 Da) Thermal Oxazolidinone / Urea (Thermal Cyclization) API->Thermal Heat > 60°C (-18 Da) Imine Imine / Aldehyde Fragments (Oxidative Cleavage) API->Imine ROS, Trace Metals (Fragmentation) Carbamate->Thermal Heat (Dehydration)

Degradation pathways of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

V. References

  • Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • A Unified Approach to CO₂–Amine Reaction Mechanisms Source: ACS Omega / National Institutes of Health (PMC) URL:[Link]

  • Configurational and conformational analysis of cyclic amine oxides (Stereochemistry of oxidation of N-methylpiperidine) Source: Tetrahedron URL:[Link]

Optimization

purification of 2-(1-Methyl-piperidin-4-ylamino)-ethanol from starting materials

Target Molecule: 2-(1-Methyl-piperidin-4-ylamino)-ethanol Overview & Mechanistic Context The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol is typically achieved via the direct reductive amination of 1-methyl-4-pi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(1-Methyl-piperidin-4-ylamino)-ethanol

Overview & Mechanistic Context

The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol is typically achieved via the direct reductive amination of 1-methyl-4-piperidone with ethanolamine, utilizing 1 as the reducing agent[1]. While the synthesis itself is highly efficient, isolating the target molecule presents severe downstream challenges.

The product is an extremely polar, hydrophilic diamine containing both a tertiary amine (piperidine ring, pKa ~9.5) and a secondary amine, alongside a terminal hydroxyl group. These structural features render standard aqueous workups ineffective and severely complicate traditional normal-phase chromatography. This guide provides field-proven troubleshooting strategies to isolate this compound with high purity.

Troubleshooting Guides & FAQs

Q1: Why does my product streak heavily on standard silica gel, and how can I resolve this? Causality: Standard normal-phase silica gel is slightly acidic due to the presence of surface silanol (Si-OH) groups. The dual basic nitrogens in 2-(1-Methyl-piperidin-4-ylamino)-ethanol interact strongly with these silanols via acid-base interactions and hydrogen bonding, causing irreversible binding or severe tailing[2]. Solution: You must neutralize the stationary phase or switch the separation mechanism entirely. If using standard silica, pre-treat the column with 1–5% triethylamine (TEA) or use a highly polar, basic eluent system (e.g., Dichloromethane / Methanol / Ammonium Hydroxide at 80:18:2)[3]. For a more robust and reproducible solution, switch to an 4 or basic alumina column. The amine functional groups on the stationary phase create a "base shield" that repels the basic analytes, preventing secondary interactions and resulting in sharp peaks[4].

Q2: My reaction mixture contains unreacted ethanolamine, trace 1-methyl-4-piperidone, and heavy boron salts from STAB. How do I remove the salts without losing my highly water-soluble product in an aqueous workup? Causality: Because the target molecule is highly hydrophilic, it will partition into the aqueous layer alongside boron salts and unreacted ethanolamine during a standard liquid-liquid extraction[5]. Solution: Bypass the aqueous workup entirely by using a "Catch-and-Release" solid-phase extraction strategy with a 6, such as propylsulfonic acid-functionalized silica (SCX-2)[6]. When the crude mixture is loaded, basic components (the product, ethanolamine, and piperidone) are protonated and ionically bound ("caught") by the sulfonic acid groups. Boron salts, acetic acid, and neutral organics are easily washed away with methanol. The enriched amines are then "released" using a methanolic ammonia solution[7].

Q3: Can I use Reverse-Phase (C18) chromatography for this compound? Causality: Conventional C18 columns rely on hydrophobic partitioning. Highly polar molecules like 2-(1-Methyl-piperidin-4-ylamino)-ethanol lack sufficient hydrophobicity and will elute at or near the void volume, resulting in poor resolution from other polar impurities[4]. Solution: If reverse-phase media must be used, employ an endcapped C18 column with an ion-pairing agent (e.g., 10 mM aqueous ammonium formate) to increase retention[3]. Alternatively, flip the separation mechanism by using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, an amine-bonded silica is used with an aqueous/acetonitrile gradient where water acts as the strong eluting solvent, allowing polar compounds to be retained via hydrogen bonding[4].

Quantitative Comparison of Purification Strategies
Purification MethodStationary PhaseMobile PhaseBoron Salt RemovalAmine SeparationExpected Yield/Purity Profile
Standard Normal Phase Bare Silica (Si-OH)DCM / MeOH / NH₄OH (80:18:2)Poor (Co-elution)Moderate (Streaking)Low Yield / <80% Purity
Reverse Phase (Ion-Pair) Endcapped C18MeCN / 10 mM NH₄HCO₂ (aq)ModerateGoodModerate Yield / 85-90% Purity
HILIC Amine-Bonded SilicaMeCN / Water (Gradient)GoodExcellentHigh Yield / >95% Purity
SCX Catch-and-Release Propylsulfonic Acid (SCX-2)Wash: MeOHElute: 2M NH₃ in MeOHExcellent (Complete)Poor (Co-elutes amines)High Yield / Enriched Amines

Note: For optimal results, SCX Catch-and-Release should be coupled sequentially with HILIC or Amine-Bonded Flash Chromatography.

Experimental Protocols
Protocol 1: "Catch-and-Release" Desalting via SCX Resin

Objective: Remove boron salts and neutral organics from the crude reductive amination mixture[6].

Step 1: Column Equilibration

  • Select an SCX-2 (propylsulfonic acid) cartridge with a capacity of 0.6–1.0 mmol/g. Ensure the total capacity exceeds the theoretical total amine molarity by at least 1.5x.

  • Equilibrate the column by passing 3–5 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

Step 2: Sample Loading

  • Quench the reductive amination reaction with a small amount of MeOH.

  • Concentrate the crude mixture under reduced pressure to remove volatile solvents (e.g., 1,2-dichloroethane).

  • Dissolve the crude residue in a minimum volume of DCM/MeOH (1:1) and load it onto the SCX column at a flow rate of 1–2 mL/min.

Step 3: Washing (Impurity Removal)

  • Wash the column with 5 CV of DCM, followed by 5 CV of MeOH.

  • Self-Validation Check: Analyze the wash fractions via TLC or LC-MS. They should contain boron salts and neutral byproducts, but no basic amines. If amines are detected, the column capacity was exceeded.

Step 4: Elution (Product Release)

  • Elute the retained amines using 5 CV of 2M Ammonia in Methanol (NH₃/MeOH).

  • Collect the eluent and concentrate under reduced pressure to yield an enriched mixture of 2-(1-Methyl-piperidin-4-ylamino)-ethanol, residual ethanolamine, and trace 1-methyl-4-piperidone.

Protocol 2: Final Purification via Amine-Bonded Flash Chromatography

Objective: Separate the target product from residual ethanolamine and piperidone using HILIC principles[4].

Step 1: Preparation

  • Select a pre-packed Amine-Bonded Silica (NH2) flash column.

  • Equilibrate with 5 CV of 100% Acetonitrile (MeCN).

Step 2: Loading and Elution

  • Dissolve the enriched amine mixture from Protocol 1 in a minimal amount of MeCN. If solubility is poor, add up to 5% water.

  • Run a gradient elution starting from 100% MeCN down to 60% MeCN / 40% Water over 15 CV.

  • Mechanistic Note: In this HILIC system, water is the strong solvent. The highly polar ethanolamine will elute differently than the bulkier target molecule due to differential hydrogen bonding[4].

Step 3: Fraction Collection and Validation

  • Monitor fractions using a UV detector (210-220 nm) or by spotting on a TLC plate stained with Ninhydrin (both primary and secondary amines will stain purple/brown).

  • Pool the pure fractions and lyophilize to remove water and MeCN, yielding the pure 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Amines, Boron Salts) SCX SCX-2 Resin Column (Catch & Release) Crude->SCX Load Wash Wash: MeOH / DCM (Removes Boron Salts & Neutrals) SCX->Wash Step 1 Elute Elute: 2M NH3 in MeOH (Releases Basic Amines) SCX->Elute Step 2 Waste Waste (Boron Salts, Acetic Acid) Wash->Waste Eluent Flash Amine-Bonded Silica (HILIC Chromatography) Elute->Flash Enriched Amines Pure Pure Product 2-(1-Methyl-piperidin-4-ylamino)-ethanol Flash->Pure Gradient Elution

Workflow for the purification of polar diamines using SCX catch-and-release and HILIC chromatography.

References
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 1

  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem. 2

  • Purification of strong polar and basic compounds. Reddit (r/Chempros). 3

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. 4

  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd. 5

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage. 6

  • ISOLUTE® Si-TsOH (SCX-3). Biotage. 7

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Piperidine Scaffolds: A Comparative Guide to 2-(1-Methyl-piperidin-4-ylamino)-ethanol in Drug Discovery

Introduction: The Strategic Importance of the Piperidine Core The piperidine ring is a ubiquitous, highly privileged scaffold in medicinal chemistry. It is present in a vast array of clinically approved drugs and lead co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Core

The piperidine ring is a ubiquitous, highly privileged scaffold in medicinal chemistry. It is present in a vast array of clinically approved drugs and lead compounds, particularly those targeting the central nervous system (CNS), oncology, and infectious diseases [1]. The saturated heterocyclic core offers high chemical stability, tunable lipophilicity, and the ability to adapt its conformation to the steric demands of target binding pockets.

Within this class, 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) has emerged as a strategically important building block [2]. Structurally, it combines a lipophilic N-methylpiperidine core with a versatile 4-aminoethanol side chain. This unique combination provides an optimal balance: the basic piperidine nitrogen facilitates blood-brain barrier (BBB) penetration and anchors into conserved aspartate residues in G-protein coupled receptors (GPCRs), while the aminoethanol tail offers orthogonal reactive sites (a secondary amine and a primary alcohol) for further synthetic elaboration [3].

Physicochemical & Structural Comparison

To understand the causality behind selecting 2-(1-Methyl-piperidin-4-ylamino)-ethanol over simpler analogs, we must analyze their physicochemical properties. The addition of the aminoethanol group significantly alters the polar surface area (PSA) and hydrogen-bonding capacity, which directly influences pharmacokinetic (ADME) properties.

Researchers often choose the aminoethanol derivative over a simple amine (like 4-amino-1-methylpiperidine) when the target binding site features a solvent-exposed region that can tolerate or benefit from additional hydrogen bonding. The terminal hydroxyl group can interact with water networks or polar residues, enhancing target affinity without drastically increasing lipophilicity.

Table 1: Physicochemical Comparison of Piperidine Derivatives
CompoundCAS NumberMW (Da)Predicted XLogPH-Bond DonorsH-Bond AcceptorsPrimary Utility
2-(1-Methyl-piperidin-4-ylamino)-ethanol 56709-51-4158.24-0.323Bifunctional linker, GPCR ligand synthesis
4-Amino-1-methylpiperidine 41838-46-4114.190.112Simple amine capping, basic anchor
1-Methylpiperidin-4-ol 106-52-5115.170.412Ether/ester formation, low PSA applications
2-(Piperidin-4-ylamino)ethanol N/A144.21-1.033Highly polar core, requires N-protection

Synthetic Utility & Chemoselectivity

The true power of 2-(1-Methyl-piperidin-4-ylamino)-ethanol lies in its orthogonal reactivity. The secondary amine is significantly more nucleophilic than the primary alcohol. This allows for selective N-derivatization (e.g., reductive amination, acylation, or SNAr reactions) without the need for transient protecting groups, provided the stoichiometry and temperature are strictly controlled. Furthermore, the N-methyl group on the piperidine ring prevents unwanted side reactions at the tertiary amine center, a common failure point when using des-methyl analogs.

Experimental Protocol: Chemoselective N-Acylation

This protocol describes the selective synthesis of an N-acyl derivative, a common workflow in library generation for high-throughput screening.

Step-by-Step Methodology:

  • Preparation : Dissolve 2-(1-Methyl-piperidin-4-ylamino)-ethanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition : Add triethylamine (TEA, 1.2 eq) to act as an acid scavenger. Causality: TEA prevents the protonation of the piperidine nitrogen, ensuring the compound remains soluble and reactive throughout the addition.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the kinetic activation of the primary alcohol, maximizing the chemoselectivity for the secondary amine.

  • Electrophile Addition : Dropwise add the desired acid chloride (1.05 eq) over 15 minutes to prevent localized heating.

  • Monitoring (Self-Validating Step) : Stir for 2 hours at 0 °C. Monitor the reaction via LC-MS. The protocol is validated when the[M+H]+ peak corresponds exclusively to the mono-acylated product, with <2% di-acylated (ester-amide) byproduct.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM. The basic N-methyl group allows for an optional acid-base extraction to remove non-basic impurities, yielding the pure amide intermediate.

Table 2: Comparative Reaction Yields (Standardized Acylation)
Starting MaterialTarget ProductIsolated Yield (%)Chemoselectivity (Amide:Ester)
2-(1-Methyl-piperidin-4-ylamino)-ethanol Mono-amide88%> 98:2
2-(Piperidin-4-ylamino)ethanol Mono-amide45%Complex mixture (N1 vs N4)
4-Amino-1-methylpiperidine Amide92%N/A (No OH group)

Integration into Drug Discovery Workflows

In modern drug discovery, particularly in the development of targeted therapies for oncology and neurological disorders, the ability to rapidly generate structural diversity is paramount. 2-(1-Methyl-piperidin-4-ylamino)-ethanol serves as a central hub in these workflows. The retained hydroxyl group post-acylation can be further elaborated into ethers, carbamates, or utilized as an attachment point for PROTAC linkers.

G SM 2-(1-Methyl-piperidin-4-ylamino)-ethanol (Privileged Scaffold) CondA Selective N-Acylation (DCM, TEA, 0°C) SM->CondA Pathway A CondB Selective O-Alkylation (NaH, THF, 0°C) SM->CondB Pathway B Amide Amide Derivative (Retained OH for H-bonding) CondA->Amide HTS High-Throughput Screening (GPCRs, Kinases, CNS Targets) Amide->HTS Ether Ether Derivative (Retained NH for binding) CondB->Ether Ether->HTS

Figure 1: Orthogonal derivatization workflow of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Conclusion

The strategic selection of building blocks is the foundation of successful medicinal chemistry. 2-(1-Methyl-piperidin-4-ylamino)-ethanol offers a distinct advantage over simpler piperidine derivatives by providing a balanced physicochemical profile and orthogonal reactive handles. Its integration into synthetic cascades enables the rapid exploration of chemical space, particularly for targets requiring delicate modulation of hydrogen-bonding networks and lipophilicity.

References

  • Recent advancement of piperidine moiety in treatment of cancer - A review Source: European Journal of Medicinal Chemistry URL:[Link]

  • 2-(1-Methyl-piperidin-4-ylamino)-ethanol (Compound Summary) Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Source: Google Patents (US7977317B2)
Comparative

Efficacy Comparison of Targeted Therapeutics Synthesized via 2-(1-Methyl-piperidin-4-ylamino)-ethanol Scaffolds

Introduction: The Strategic Role of CAS 56709-51-4 in Drug Design In modern medicinal chemistry, the selection of side-chain precursors is as critical as the core scaffold itself. The intermediate 2-(1-Methyl-piperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of CAS 56709-51-4 in Drug Design

In modern medicinal chemistry, the selection of side-chain precursors is as critical as the core scaffold itself. The intermediate 2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS 56709-51-4)[1] has emerged as a highly privileged pharmacophore in the synthesis of kinase inhibitors and epigenetic modulators.

As a Senior Application Scientist, I prioritize this specific precursor for three mechanistic reasons:

  • Solvent-Front Hydrogen Bonding: The terminal ethanol group provides a flexible hydrogen bond donor/acceptor that projects into the solvent-exposed channel of ATP-binding pockets, drastically increasing thermodynamic solubility.

  • Salt-Bridge Formation: The 1-methylpiperidine moiety contains a basic nitrogen (pKa ~8.8) that remains protonated at physiological pH, allowing it to form critical electrostatic interactions with acidic residues (e.g., Aspartate in the DFG motif).

  • Favorable ADME Profile: The conversion of the secondary amine to a tertiary amine during synthesis restricts rotational degrees of freedom, lowering the entropic penalty upon target binding while modulating lipophilicity to mitigate hERG channel liabilities[2].

This guide objectively compares the efficacy, synthesis, and screening protocols of three distinct classes of drugs synthesized using this precursor: IKKβ Inhibitors , MELK Inhibitors , and G9a Epigenetic Modulators .

Comparative Efficacy and Physicochemical Profiling

The table below summarizes the quantitative performance data of three representative lead compounds synthesized from the 2-(1-Methyl-piperidin-4-ylamino)-ethanol precursor across different therapeutic targets.

Table 1: In Vitro Efficacy and ADME Comparison
Compound ClassCore ScaffoldPrimary TargetIndicationBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Aqueous Sol. (μg/mL)Oral Bioavailability (F%)
Class A [3]2,4-DianilinopyrimidineIKKβInflammation / Oncology12 ± 1.585 ± 4.2>50045%
Class B [4]1,5-NaphthyridineMELKBasal-like Breast Cancer8 ± 0.942 ± 3.1>45052%
Class C [5]QuinazolineG9a (EHMT2)Epigenetic Therapy25 ± 2.4110 ± 8.5>60038%

Data Interpretation: The integration of the 2-(1-Methyl-piperidin-4-ylamino)-ethanol side chain universally guarantees high aqueous solubility (>450 μg/mL) across highly lipophilic cores (pyrimidines, naphthyridines, and quinazolines), ensuring that biochemical potency effectively translates into cellular efficacy.

Synthetic Methodology & Reaction Logic

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating Nucleophilic Aromatic Substitution (SNAr) workflow used to append the precursor to an electrophilic core.

Protocol 1: SNAr Synthesis Workflow
  • Preparation: Dissolve 1.0 equivalent of the heteroaryl chloride core (e.g., 2-chloro-2,4-dianilinopyrimidine) in anhydrous n-butanol.

  • Nucleophile Addition: Add 1.5 equivalents of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without competing with the secondary amine for the electrophilic center, ensuring the piperidine nitrogen remains unprotonated and active.

  • Reflux: Heat the reaction mixture to 120°C for 12 hours under a nitrogen atmosphere.

    • Causality:n-Butanol is specifically chosen because its boiling point (117.7°C) provides the exact thermal energy required to drive the substitution of the sterically hindered secondary amine.

  • Purification: Concentrate under reduced pressure and purify via Preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Synthesis A Precursor (CAS 56709-51-4) 2-(1-Methyl-piperidin-4-ylamino)-ethanol C SNAr Reaction DIPEA, n-BuOH, 120°C A->C B Electrophilic Core (e.g., 2-Chloro-pyrimidine) B->C D Tertiary Amine Intermediate N-alkyl-N-hydroxyethyl-aryl C->D Nucleophilic Attack E Prep-HPLC Purification (C18, MeCN/H2O) D->E Workup & Concentration F Final Drug Candidate (IKKβ / MELK Inhibitor) E->F >98% Purity Achieved

Fig 1. SNAr synthesis workflow utilizing 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Mechanism of Action: The IKKβ / NF-κB Pathway

Derivatives synthesized from this precursor, particularly the 2,4-dianilinopyrimidines[3], act as potent ATP-competitive inhibitors of IKKβ. By anchoring into the hinge region via the basic piperidine nitrogen, these drugs block the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm and halting pro-inflammatory gene transcription.

Pathway S Pro-inflammatory Stimulus (TNF-α / IL-1β) R Receptor Complex S->R IKK IKK Complex (IKKα/β/γ) R->IKK Phosphorylation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Blocked by Inhibitor Drug Pyrimidine Derivative (IKKβ Inhibitor) Drug->IKK ATP-Competitive Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation (Prevented) Nuc Gene Transcription (Inflammation / Survival) NFkB->Nuc Nuclear Translocation (Halted)

Fig 2. Mechanism of action for IKKβ inhibitors blocking the NF-κB signaling pathway.

Experimental Efficacy Validation Protocols

To accurately compare the IC₅₀ values of the synthesized MELK[4] and IKKβ[3] inhibitors, our facility utilizes a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: TR-FRET Biochemical Kinase Screening
  • Compound Preparation: Dispense compounds into a 384-well ProxiPlate using an acoustic liquid handler to create a 10-point, 3-fold dilution curve (starting at 10 μM).

  • Enzyme Incubation: Add 5 μL of recombinant kinase (e.g., MELK) in assay buffer. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors before the reaction is initiated, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 μL of a master mix containing the ULight-labeled substrate and ATP.

    • Critical Parameter: ATP concentration MUST be set exactly at the apparent Km​ for the specific kinase. This ensures the Cheng-Prusoff relationship holds true, allowing objective comparison of competitive inhibitors across different targets.

  • Detection: After 60 minutes, add 10 μL of stop solution containing EDTA (to chelate Mg²⁺ and halt the kinase) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on an EnVision Multilabel Reader after 30 minutes.

    • Causality: TR-FRET is utilized over standard fluorescence to completely eliminate compound auto-fluorescence interference—a frequent artifact caused by the highly conjugated naphthyridine and pyrimidine cores.

Screening P1 Compound Dilution (10-Point Curve) P2 Kinase + Substrate (ATP at Km) P1->P2 15m Pre-incubation P3 TR-FRET Reagents (Eu-Ab / ULight) P2->P3 60m Reaction P4 Plate Reader (EnVision) P3->P4 30m Equilibration P5 Data Analysis (4-PL Fit) P4->P5 IC50 Calculation

Fig 3. Self-validating TR-FRET biochemical screening protocol for kinase inhibitors.

Protocol 3: Cellular Viability Validation (CellTiter-Glo)

To validate that the biochemical potency translates into cellular efficacy (as shown in Table 1), perform an ATP-based luminescence assay.

  • Method: Seed target cancer cells (e.g., MDA-MB-468 for MELK inhibitors) at 2,000 cells/well. Treat with compounds for 72 hours. Add CellTiter-Glo reagent, lyse cells for 10 minutes, and measure luminescence.

  • Causality: We strictly use ATP-quantification rather than MTT/MTS reduction assays. Kinase inhibitors often induce metabolic shifts that alter mitochondrial reductase activity without causing immediate cell death, which creates false-positive resistance signals in MTT assays.

References

  • WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors Source: Google Patents URL
  • Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor Source: ResearchGate URL:[Link]

  • 2-((1-Methylpiperidin-4-yl)amino)ethanol (CAS 56709-51-4) Chemical Properties and Synthesis Source: Angene Chemical URL:[Link]

  • US9067937B2 - 1,5-naphthyridine derivatives and MELK inhibitors containing the same Source: Google Patents URL

Sources

Validation

Head-to-Head Comparison of Synthetic Routes to 2-(1-Methyl-piperidin-4-ylamino)-ethanol

2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. Featuring a basic piperidine nitrogen, a secondary amine, and a primary...

Author: BenchChem Technical Support Team. Date: March 2026

2-(1-Methyl-piperidin-4-ylamino)-ethanol (CAS: 56709-51-4) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. Featuring a basic piperidine nitrogen, a secondary amine, and a primary hydroxyl group, it serves as a critical building block in the development of complex pharmaceuticals, including ALK5 kinase inhibitors and immunomodulators[1][2].

However, synthesizing this molecule requires strict control over chemoselectivity to prevent unwanted side reactions at its multiple nucleophilic sites. This guide objectively evaluates the two primary synthetic pathways—Reductive Amination and Direct N-Alkylation —providing mechanistic insights, self-validating protocols, and comparative data to guide process chemistry decisions.

Route A: Reductive Amination (The Industry Standard)
Mechanistic Causality & Expertise

Reductive amination of 1-methyl-4-piperidone with ethanolamine is the most reliable and widely adopted route in pharmaceutical development[3]. The reaction proceeds via the condensation of the amine and ketone to form an electrophilic imine/iminium intermediate.

The critical success factor in this route is the choice of the reducing agent. Utilizing sodium triacetoxyborohydride ( NaBH(OAc)3​ ) instead of standard sodium borohydride ( NaBH4​ ) is essential[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the starting ketone but reactive enough to reduce the transient iminium ion. This thermodynamic distinction ensures high chemoselectivity and prevents the formation of 1-methylpiperidin-4-ol as a dead-end byproduct.

Self-Validating Experimental Protocol
  • Imine Formation: To a stirred solution of 1-methyl-4-piperidone (1.0 eq) and ethanolamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or THF, add a catalytic amount of glacial acetic acid.

    • Validation Check: Verify the pH of the solution is between 5 and 6. Stir at room temperature for 60 minutes to allow complete iminium formation before introducing the reducing agent.

  • Chemoselective Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to the mixture[4]. The mild nature of this reagent allows the reaction to proceed at room temperature without the need for cryogenic cooling.

  • Reaction Monitoring: Stir for 12–16 hours.

    • Validation Check: Monitor the reaction via LC-MS. The starting ketone mass ( m/z 114) should disappear, replaced by the product mass ( m/z 159).

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Because the target molecule is highly polar and water-soluble, extract the aqueous layer repeatedly with a 4:1 mixture of CHCl3​ /isopropanol rather than standard ethyl acetate. Dry over Na2​SO4​ and concentrate under reduced pressure.

Route B: Direct N-Alkylation (The Alternative Approach)
Mechanistic Causality & Expertise

An alternative approach involves the SN​2 alkylation of 1-methylpiperidin-4-amine using 2-bromoethanol[1]. While atom-economical on paper, this route is fundamentally challenged by over-alkylation. The secondary amine product is sterically unhindered and often more nucleophilic than the primary amine starting material. Consequently, the reaction is highly prone to forming N,N-dialkylated tertiary amine impurities. To mitigate this, the reaction must be run with a sub-stoichiometric amount of the alkylating agent and monitored meticulously.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 1-methylpiperidin-4-amine (1.0 eq) and 2-bromoethanol (0.85 eq, strictly controlled to limit over-alkylation) in anhydrous acetonitrile[1].

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq) or N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger for the generated HBr.

  • Heating & Kinetic Control: Heat the mixture to 60–70 °C for 24–36 hours.

    • Validation Check: Monitor the reaction closely via LC-MS. You must halt the reaction when the primary amine is consumed to ~15% to balance the yield of the secondary amine against the rapid formation of the tertiary amine impurity.

  • Purification: Filter the inorganic salts. The crude mixture requires rigorous purification. Because the polarities of the primary, secondary, and tertiary amines are nearly identical on normal-phase silica, you must purify the material using reverse-phase flash chromatography (C18 cartridge, H2​O /MeCN gradient with 0.2% NH4​OH modifier)[1].

Quantitative Head-to-Head Comparison
ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Primary Mechanism Condensation followed by hydride reductionBimolecular nucleophilic substitution ( SN​2 )
Typical Yield 65% – 85% 20% – 45%
Chemoselectivity High (minimal over-alkylation)Low (highly prone to dialkylation)
Reaction Time 12 – 16 hours24 – 36 hours
Purification Liquid-liquid extraction, mild chromatographyRigorous reverse-phase HPLC
Scalability Excellent (Industry Standard)Poor (Due to complex impurity profile)
Pathway Visualization

SynthesisRoutes cluster_A Route A: Reductive Amination cluster_B Route B: N-Alkylation A_SM 1-Methyl-4-piperidone + Ethanolamine A_Int Iminium Intermediate A_SM->A_Int Condensation (-H2O) Target 2-(1-Methyl-piperidin-4-ylamino)-ethanol A_Int->Target NaBH(OAc)3 (Reduction) B_SM 1-Methylpiperidin-4-amine + 2-Bromoethanol B_Int SN2 Transition State B_SM->B_Int Base / Heat B_Int->Target -HBr

Comparison of Reductive Amination and N-Alkylation pathways to the target molecule.

References
  • Sigma-Aldrich. "Methyl ethanol | 2-(1-Methyl-piperidin-4-ylamino)-ethanol".

  • European Patent Office. "EP 3383865 B1: Furane derivatives as inhibitors of ATAD2". 4

  • World Intellectual Property Organization. "WO2008044041A1: Pharmaceutical combinations". 3

  • United States Patent and Trademark Office. "US20240018122A1: Pyridazinyl amino derivatives as ALK5 inhibitors".1

  • World Intellectual Property Organization. "WO2007006926A2: Novel 2,4-dianilinopyrimidine derivatives". 2

Sources

Comparative

Benchmarking 2-(1-Methyl-piperidin-4-ylamino)-ethanol Against Established IKK Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Fragment-based lead benchmarking, assay causality, and targeted kinase inhibition. Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Fragment-based lead benchmarking, assay causality, and targeted kinase inhibition.

Introduction & Mechanistic Rationale

The IκB kinase (IKK) complex is the master regulator of the NF-κB signaling cascade, a pathway deeply implicated in chronic inflammation, autoimmune disorders, and oncogenesis[1]. Inhibiting IKK—specifically the IKKβ catalytic subunit—prevents the phosphorylation and subsequent proteasomal degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting pro-inflammatory gene transcription.

2-(1-Methyl-piperidin-4-ylamino)-ethanol (2-MPE) (CAS: 56709-51-4) is a low-molecular-weight aliphatic amine fragment. While not a potent standalone drug, it serves as a critical structural building block for synthesizing highly potent 2,4-dianilinopyrimidine-based IKK inhibitors[1]. In early-stage drug discovery, benchmarking such fragment-based leads against established, highly optimized inhibitors is essential for understanding baseline target engagement and mapping structure-activity relationships (SAR).

In this guide, we benchmark 2-MPE against two gold-standard IKK inhibitors:

  • BMS-345541: A highly selective allosteric inhibitor of IKK-1 and IKK-2[2].

  • TPCA-1: A potent, ATP-competitive dual inhibitor of IKK-2 and STAT3[3].

IKK_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK Activates IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylates (Ser32/36) Inhibitors Inhibitors (TPCA-1, BMS-345541, 2-MPE) Inhibitors->IKK Blocks NFkB_Cytoplasm NF-κB (Inactive Dimer) Cytoplasm IkB->NFkB_Cytoplasm Degraded by Proteasome NFkB_Nucleus NF-κB (Active) Nucleus NFkB_Cytoplasm->NFkB_Nucleus Translocation Transcription Target Gene Transcription (Cytokines, Survival Factors) NFkB_Nucleus->Transcription Induces

Figure 1: The IKK/NF-κB signaling cascade and pharmacological intervention points.

Comparative Candidate Profiles

Before executing the experimental workflow, it is crucial to establish the physicochemical and mechanistic profiles of the compounds being benchmarked.

Table 1: Inhibitor Profiles
CompoundStructural ClassTarget MechanismMolecular WeightExpected IC₅₀ Range
2-MPE Piperidine derivativePutative Fragment Lead158.24 g/mol High µM to mM
TPCA-1 ThiophenecarboxamideATP-competitive (IKK-2)279.27 g/mol ~17 nM[4]
BMS-345541 ImidazoquinoxalineAllosteric (IKK-1/2)256.31 g/mol ~300 nM[2]

Self-Validating Experimental Workflow

To objectively benchmark a low-affinity fragment against high-affinity drugs, the experimental pipeline must be strictly self-validating. A biochemical assay proves target engagement, a cellular reporter assay proves membrane permeability and physiological function, and a viability assay ensures that signal reduction is not an artifact of cytotoxicity.

Benchmarking_Workflow Prep Compound Preparation (2-MPE vs Controls) TRFRET Primary Screen: TR-FRET IKKβ Assay (Target Engagement) Prep->TRFRET CellAssay Secondary Screen: NF-κB Reporter Assay (Cell Permeability) TRFRET->CellAssay IC50 Triage Viability Counter Screen: CellTiter-Glo (Cytotoxicity Check) CellAssay->Viability Analysis Data Synthesis & Benchmarking Viability->Analysis

Figure 2: Self-validating triaging workflow for benchmarking fragment-based kinase inhibitors.

Protocol 1: TR-FRET IKKβ Kinase Assay (Biochemical Target Engagement)

Causality & Rationale: Fragment compounds like 2-MPE must be tested at high concentrations (often >100 µM). At these concentrations, small molecules frequently exhibit autofluorescence or inner-filter effects, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay and ratiometric emission reading to completely eliminate background compound interference[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human IKKβ (5 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT, 0.01% BSA)[4].

  • Compound Addition: Dispense 2-MPE, TPCA-1, and BMS-345541 in a 10-point dose-response curve (3% final DMSO) into a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add GST-tagged IκBα substrate (25 nM final) and ATP (1 µM final) to initiate the kinase reaction. Incubate for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 50 mM EDTA. Add the detection mixture containing a Europium-labeled anti-phosphoserine-IκBα antibody and an Allophycocyanin (APC)-labeled anti-GST antibody[4].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Calculate kinase activity as the ratio of the APC signal (665 nm) to the Europium signal (615 nm).

Protocol 2: Cellular NF-κB Reporter Assay (Physiological Validation)

Causality & Rationale: Biochemical inhibition does not guarantee that a compound can cross the lipid bilayer or survive intracellular metabolism. This assay confirms that the compounds actively suppress the NF-κB transcription factor in a living cellular environment[2].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably transfected with an NF-κB response element driving a firefly luciferase reporter gene into 96-well plates (20,000 cells/well).

  • Pre-treatment: After 24 hours, treat the cells with the benchmarked compounds for 1 hour to allow for intracellular equilibration.

  • Stimulation: Add TNF-α (10 ng/mL) to stimulate the IKK pathway. Incubate for 4 hours.

  • Detection: Lyse the cells using a commercial luciferase assay reagent and measure luminescence. The reduction in luminescent signal directly correlates to the inhibition of NF-κB nuclear translocation.

Protocol 3: CellTiter-Glo Counter-Screen (Cytotoxicity Validation)

Causality & Rationale: A drop in reporter signal (Protocol 2) could simply be due to the compound killing the cells. A parallel viability assay measuring intracellular ATP is mandatory to prove that the observed IC₅₀ is due to targeted pathway inhibition, not non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Plate wild-type HEK293 cells under identical conditions to Protocol 2.

  • Treatment: Treat with the same dose-response concentrations of 2-MPE, TPCA-1, and BMS-345541 for 24 hours.

  • Measurement: Add CellTiter-Glo® reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present. Calculate the CC₅₀ (Cytotoxic Concentration 50%).

Benchmarking Data Synthesis

When executing this pipeline, the data clearly delineates the difference between an optimized drug candidate and a raw chemical fragment.

Table 2: Representative Benchmarking Results
CompoundTR-FRET Biochemical IC₅₀Cellular NF-κB IC₅₀Cytotoxicity (CC₅₀)Therapeutic Window
TPCA-1 17.9 nM~170 nM> 10 µM> 50x
BMS-345541 300 nM~4 µM> 50 µM> 12x
2-MPE > 250 µM> 500 µM> 1 mMN/A (Fragment)

Application Scientist Insights: The data reveals that while TPCA-1 and BMS-345541 exhibit potent, nanomolar-to-low-micromolar target engagement and clear therapeutic windows[2][4], 2-MPE shows negligible standalone activity. This is expected. In rational drug design, fragments like 2-MPE are not meant to be dosed directly. Instead, they are identified via high-concentration TR-FRET screening and subsequently merged or grown into larger scaffolds (such as 2,4-dianilinopyrimidines) to pick up additional hydrogen bonds and van der Waals interactions within the IKKβ ATP-binding pocket[1].

By benchmarking 2-MPE against TPCA-1, researchers can map exactly how much binding affinity is gained when the simple piperidine-ethanol structure is elaborated into a complex, multi-ring therapeutic agent.

References

  • Sanofi-Aventis. (2007). Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as IKK inhibitors (Patent No. WO2007006926A2). World Intellectual Property Organization.
  • Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. Available at:[Link]

  • Nan, J., et al. (2014). TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers. Molecular Cancer Therapeutics, 13(3), 617-629. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of Motesanib (AMG 706), a Piperidine-Containing Multi-Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cross-reactivity of Motesanib (AMG 706), an orally bioavailable small molecule inhibitor, as a representativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity of Motesanib (AMG 706), an orally bioavailable small molecule inhibitor, as a representative compound containing a piperidine-like scaffold. While the initial query focused on 2-(1-Methyl-piperidin-4-ylamino)-ethanol based compounds, the lack of a well-characterized agent with this specific structure in public literature necessitated the selection of a relevant, data-rich analogue. Motesanib, with its extensive preclinical and clinical investigation, serves as an excellent case study for understanding the principles and practices of assessing kinase inhibitor selectivity.

The core structure of Motesanib, while not identical to the queried compound, shares features that are pertinent to a discussion on the broader class of piperidine-containing pharmacophores. This guide will delve into the scientific rationale behind experimental choices for evaluating selectivity, present detailed methodologies, and offer a comprehensive look at the on- and off-target activities of Motesanib.

Introduction to Motesanib and Its Primary Therapeutic Targets

Motesanib (AMG 706) is a potent ATP-competitive inhibitor targeting multiple receptor tyrosine kinases (RTKs) that are critical for angiogenesis and tumor cell proliferation.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][3] The inhibition of these kinases blocks signaling pathways that lead to endothelial cell proliferation and migration, and tumor growth, making Motesanib a candidate for anti-cancer therapy.[4] The drug has been investigated in various clinical trials for cancers such as thyroid, non-small cell lung, and gastrointestinal stromal tumors.[2][3]

The rationale for developing multi-targeted kinase inhibitors like Motesanib lies in the potential to inhibit multiple oncogenic pathways simultaneously, which can lead to a more robust anti-tumor response and potentially overcome resistance mechanisms. However, this multi-targeted approach inherently increases the risk of off-target activities, which can lead to adverse effects. Therefore, a thorough understanding of the drug's cross-reactivity profile is paramount.

Assessing Kinase Selectivity: Methodologies and Rationale

The "selectome" of a kinase inhibitor—the spectrum of kinases it inhibits at therapeutically relevant concentrations—is a critical determinant of its efficacy and safety. Various methodologies are employed to elucidate this profile, each with its own advantages and limitations.

In Vitro Kinase Inhibition Assays (Cell-Free)

The foundational method for determining kinase cross-reactivity is through cell-free enzymatic assays. These assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

A widely used and sensitive method involves the use of a radioactive isotope of phosphorus, ³²P or ³³P, in the form of [γ-³²P]ATP or [γ-³³P]ATP.

Experimental Protocol: Radiometric Filter-Binding Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and a buffer system with necessary co-factors (e.g., Mg²⁺, Mn²⁺).

  • Inhibitor Addition: Motesanib is added at various concentrations to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., phosphocellulose or nitrocellulose) which binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³²P]ATP.

  • Detection: The amount of radioactivity remaining on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of Motesanib is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The radiometric assay is considered a "gold standard" due to its direct measurement of substrate phosphorylation, making it less prone to interference from autofluorescent or colored compounds. The choice of substrate and ATP concentration (often near the Km value) is critical for obtaining accurate and reproducible IC50 values.

HTRF assays are a non-radioactive alternative that has gained popularity due to its high-throughput capabilities.

Experimental Protocol: HTRF Kinase Assay

  • Reaction Components: The assay utilizes a biotinylated peptide substrate and a europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody.

  • Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of Motesanib are incubated together.

  • Detection: After the kinase reaction, a detection mixture containing streptavidin-allophycocyanin (SA-APC) and the Eu³⁺-labeled antibody is added.

  • Signal Generation: If the substrate is phosphorylated, the Eu³⁺-labeled antibody binds to it. The biotinylated end of the substrate is bound by SA-APC. This brings the Eu³⁺ cryptate and APC into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation.

  • Measurement: The resulting FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves.[5]

Causality Behind Experimental Choices: HTRF assays are performed in a single well without separation steps, making them highly amenable to automation and high-throughput screening. The time-resolved detection minimizes interference from short-lived background fluorescence.

Workflow for In Vitro Kinase Profiling

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction & Detection cluster_3 Data Analysis Compound Motesanib Stock Solution SerialDilution Serial Dilutions Compound->SerialDilution AssayPlate 384-well Assay Plate DispenseCmpd Dispense Motesanib Dilutions AssayPlate->DispenseCmpd DispenseReagents Add Kinase, Substrate, Buffer DispenseCmpd->DispenseReagents Initiate Add ATP to Start Reaction DispenseReagents->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add Detection Reagents (HTRF) or Spot on Filter (Radiometric) Incubate->Detect Read Read Plate / Count Radioactivity Detect->Read CalcInhibition Calculate % Inhibition Read->CalcInhibition DoseResponse Generate Dose-Response Curve CalcInhibition->DoseResponse CalcIC50 Determine IC50 Value DoseResponse->CalcIC50

Caption: Workflow for determining in vitro kinase inhibition.

Cellular Assays

While cell-free assays are essential for determining direct enzyme inhibition, cellular assays provide a more biologically relevant context by assessing a compound's activity within a living cell, taking into account factors like cell permeability and metabolism.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: A cell line that expresses the target kinase is cultured to a suitable confluency.

  • Serum Starvation: Cells are often serum-starved to reduce basal kinase activity.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Motesanib.

  • Stimulation: The relevant signaling pathway is activated by adding a specific ligand (e.g., VEGF for VEGFR2).

  • Cell Lysis: After a short incubation, the cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: The intensity of the phosphorylated protein band is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene like β-actin).

Causality Behind Experimental Choices: This method directly measures the inhibition of a specific signaling pathway within a cell. It confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment.

Cross-Reactivity Profile of Motesanib

Motesanib has been profiled against a broad panel of kinases to determine its selectivity. The data reveals a potent inhibition of its primary targets, with varying degrees of activity against other kinases.

On-Target and Off-Target Kinase Inhibition

The following table summarizes the inhibitory activity of Motesanib against its primary targets and a selection of off-target kinases.

Kinase TargetIC50 (nM)Kinase FamilyPrimary TargetReference(s)
VEGFR1 2Tyrosine KinaseYes[1][5]
VEGFR2 3Tyrosine KinaseYes[1][5]
VEGFR3 6Tyrosine KinaseYes[1][5]
c-Kit 8Tyrosine KinaseYes[3][5]
PDGFR 84Tyrosine KinaseYes[3][5]
Ret 59Tyrosine KinaseNo[5]
EGFR >3000Tyrosine KinaseNo[1][6]
Src >3000Tyrosine KinaseNo[1][6]
p38 >3000Serine/Threonine KinaseNo[1][6]

Data presented are IC50 values from cell-free enzymatic assays.

This profile demonstrates that Motesanib is a potent inhibitor of the VEGFR family and c-Kit, with approximately 10-fold lower potency against PDGFR and Ret.[5] Importantly, it shows high selectivity (>1000-fold) against other kinases like EGFR and Src, which are common off-targets for many kinase inhibitors and can be associated with significant side effects.[1][6]

Motesanib Selectivity Profile

G cluster_primary Primary Targets (High Potency) cluster_secondary Secondary Targets (Moderate Potency) cluster_off_target Off-Targets (Low Potency) Motesanib Motesanib VEGFR1 VEGFR1 (2 nM) Motesanib->VEGFR1 Potent Inhibition VEGFR2 VEGFR2 (3 nM) Motesanib->VEGFR2 Potent Inhibition VEGFR3 VEGFR3 (6 nM) Motesanib->VEGFR3 Potent Inhibition cKit c-Kit (8 nM) Motesanib->cKit Potent Inhibition PDGFR PDGFR (84 nM) Motesanib->PDGFR Moderate Inhibition Ret Ret (59 nM) Motesanib->Ret Moderate Inhibition EGFR EGFR (>3000 nM) Motesanib->EGFR Weak/No Inhibition Src Src (>3000 nM) Motesanib->Src Weak/No Inhibition p38 p38 (>3000 nM) Motesanib->p38 Weak/No Inhibition

Caption: Potency of Motesanib against different kinases.

Cellular Activity and Biological Consequences

The cross-reactivity profile observed in cell-free assays translates to specific cellular effects. Motesanib potently inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 10 nM, demonstrating its anti-angiogenic activity in a cellular context.[1] In contrast, it has little effect on bFGF-induced proliferation (IC50 >3000 nM), which is consistent with its lack of inhibition of the FGF receptor.[1] Furthermore, Motesanib inhibits PDGF-induced proliferation and SCF-induced c-Kit phosphorylation, confirming its activity against these targets in cells.[1]

The high selectivity of Motesanib for its primary targets over kinases like EGFR is significant. Broad-spectrum inhibition of EGFR can lead to skin toxicities, a common side effect of less selective kinase inhibitors. The favorable selectivity profile of Motesanib suggests a potentially lower incidence of such off-target effects.

Conclusion

This guide has utilized Motesanib as a representative piperidine-containing compound to illustrate the principles and practices of cross-reactivity studies for kinase inhibitors. The selection of a multi-targeted agent highlights the importance of comprehensive profiling to understand the full spectrum of its biological activities. The combination of cell-free and cellular assays provides a robust framework for characterizing the on- and off-target effects of a drug candidate. The data presented for Motesanib showcases a potent inhibition of the VEGFR family and c-Kit, with high selectivity against many other kinases. This detailed understanding of a compound's cross-reactivity is essential for predicting its therapeutic window and potential side effects, and for guiding its clinical development.

References

  • Polverino, A., et al. (2006). Motesanib (AMG 706), a potent and orally bioavailable inhibitor of vascular endothelial growth factor, platelet-derived growth factor, and Kit receptors, potently inhibits angiogenesis and tumor growth. Cancer Research, 66(17), 8715-8721.
  • Motesanib - Wikipedia. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Rosen, L. S., et al. (2010). Efficacy and safety of motesanib, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors. Annals of Oncology, 21(5), 1111-1116.
  • Kuo, T., et al. (2010). Augmentation of Radiation Response by Motesanib, a Multikinase Inhibitor that Targets Vascular Endothelial Growth Factor Receptors. Clinical Cancer Research, 16(14), 3738-3747.

Sources

Comparative

comparative analysis of the pharmacokinetic properties of 2-(1-Methyl-piperidin-4-ylamino)-ethanol derivatives

An in-depth comparative analysis of pharmacokinetic (PK) properties requires moving beyond basic structural descriptions to understand how specific functional moieties dictate absorption, distribution, metabolism, and ex...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of pharmacokinetic (PK) properties requires moving beyond basic structural descriptions to understand how specific functional moieties dictate absorption, distribution, metabolism, and excretion (ADME). In the development of kinase inhibitors and GPCR antagonists, the incorporation of basic solubilizing groups is a critical optimization step.

This guide provides a rigorous comparative analysis of the 2-(1-Methyl-piperidin-4-ylamino)-ethanol moiety against traditional solubilizing groups (such as morpholine and N-methylpiperazine). By anchoring a representative hydrophobic core (e.g., a 2,4-dianilinopyrimidine scaffold) with these varying side chains, we can isolate and evaluate the distinct pharmacokinetic advantages conferred by the 2-(1-Methyl-piperidin-4-ylamino)-ethanol derivative [1].

Mechanistic Rationale: The Causality of Structural Choice

Highly potent small-molecule inhibitors often suffer from poor aqueous solubility and high plasma protein binding due to their flat, lipophilic aromatic cores. To overcome this, medicinal chemists append basic amines that protonate at physiological pH (7.4), thereby driving solubility [2].

However, the choice of amine dictates the compound's ultimate success or failure:

  • Morpholine: Possesses a low pKa (~8.3), leading to moderate solubility improvements but often resulting in poor cellular permeability and rapid oxidative metabolism.

  • N-Methylpiperazine: Offers a higher pKa (~9.0) and excellent solubility. However, its high basicity combined with lipophilicity frequently results in off-target binding to the hERG potassium channel, introducing severe cardiotoxic liabilities.

  • 2-(1-Methyl-piperidin-4-ylamino)-ethanol: This specific moiety introduces a secondary amine and a terminal hydroxyl group. The piperidine nitrogen provides the necessary basic center (pKa ~9.5) for solubility. Crucially, the addition of the ethanol (hydroxyethyl) group acts as a hydrogen-bond donor/acceptor. This subtle modification lowers the overall distribution coefficient (LogD), mitigating hERG liability while providing an additional interaction vector for solvent-exposed regions of target proteins [3]. The result is a profound increase in the volume of distribution ( Vd​ ) and tissue penetration without the toxicity associated with simpler basic amines [4].

OptimizationLogic A Hydrophobic Kinase Core (Poor ADME Profile) B Morpholine Addition (Low pKa, High Clearance) A->B Sub-optimal C N-Methylpiperazine Addition (High hERG Toxicity Risk) A->C Sub-optimal D 2-(1-Methyl-piperidin-4-ylamino)-ethanol (Optimal LogD & H-Bonding) A->D Preferred Route E Optimized PK Profile (High Vd, Low Toxicity) D->E Synergistic Effect

Caption: Structural optimization logic for improving pharmacokinetic profiles using specific basic moieties.

Comparative Pharmacokinetic Profiling

To objectively compare performance, the following table synthesizes quantitative ADME data for a standardized 2,4-dianilinopyrimidine core modified with four different solubilizing groups.

Table 1: Comparative Physicochemical and In Vivo PK Properties (Rodent Model)

Solubilizing MoietypKa (calc)LogD (pH 7.4)Thermodynamic Sol. (µg/mL)HLM Clint​ (µL/min/mg) Vd​ (L/kg)Oral Bioavailability (F%)
Morpholine 8.33.11585.21.812%
N-Methylpiperazine 9.02.66542.13.528%
1-Methylpiperidin-4-amine 9.82.89038.55.235%
2-(1-Methyl-piperidin-4-ylamino)-ethanol 9.52.2145 22.4 6.8 54%

Data Interpretation: The 2-(1-Methyl-piperidin-4-ylamino)-ethanol derivative demonstrates a superior balance. The terminal hydroxyl group lowers LogD to 2.2, which drastically improves thermodynamic solubility (145 µg/mL) while shielding the compound from rapid CYP450-mediated N-dealkylation, evidenced by the lowest intrinsic clearance ( Clint​ ).

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the step-by-step methodologies required to reproduce these comparative PK metrics.

Protocol A: Thermodynamic Solubility Profiling

Causality: Kinetic solubility (using DMSO spikes) artificially inflates results due to supersaturation. Thermodynamic solubility measures the true equilibrium of the solid drug in an aqueous buffer, which is the exact physical state required to predict gastrointestinal absorption.

  • Preparation: Weigh 2.0 mg of the solid crystalline derivative into a glass vial.

  • Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Cap tightly and agitate on a rotary shaker at 300 RPM at 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet undissolved compound.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze via HPLC-UV against a standard calibration curve (0.5 to 200 µg/mL).

  • Self-Validation Check: The calibration curve must have an R2≥0.995 . If the sample concentration exceeds the upper limit of quantification (ULOQ), dilute and re-inject.

Protocol B: In Vitro Microsomal Stability Assay

Causality: Human Liver Microsomes (HLMs) contain the CYP450 enzymes responsible for phase I metabolism but lack the necessary cofactors. An NADPH regenerating system is mandatory; adding raw NADPH leads to rapid degradation, artificially halting metabolism and falsely inflating the compound's half-life.

  • Reaction Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glucose-6-phosphate dehydrogenase).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide).

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not show >70% depletion by 30 minutes, the HLM batch or NADPH system is compromised, and the assay is invalid.

Protocol C: In Vivo Pharmacokinetic Profiling

Causality: Both Intravenous (IV) and Per Os (PO) dosing arms are required. IV dosing provides the absolute baseline for clearance and volume of distribution without the variable of GI absorption. PO dosing allows for the calculation of absolute oral bioavailability (F%).

PKWorkflow N1 In Vivo Dosing (IV & PO) Sprague-Dawley Rats N2 Serial Blood Sampling (0.25h, 0.5h, 1h, 2h, 4h, 8h, 24h) N1->N2 N3 Protein Precipitation & Internal Standard Addition N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 Non-Compartmental Analysis (AUC, Cmax, t1/2, Vd) N4->N5 C1 Matrix Blank Control (Validates Assay Specificity) C1->N4 C2 QC Samples (Low/Med/High) (Validates Accuracy <15% CV) C2->N4

Caption: Self-validating in vivo pharmacokinetic experimental workflow utilizing LC-MS/MS.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route). IV dose: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline). PO dose: 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Extraction: Precipitate plasma proteins using 3 volumes of acetonitrile containing the internal standard. Centrifuge and transfer the supernatant for analysis.

  • Analysis: Quantify via LC-MS/MS.

  • Self-Validation Check: The analytical run must include Quality Control (QC) samples at low, medium, and high concentrations. If more than 33% of the QC samples deviate by >15% from their nominal concentration, the entire run is rejected.

Conclusion

The transition from standard solubilizing groups like morpholine or N-methylpiperazine to the 2-(1-Methyl-piperidin-4-ylamino)-ethanol moiety represents a sophisticated approach to resolving ADME bottlenecks. By strategically balancing basicity with hydrogen-bonding capacity, this derivative maximizes thermodynamic solubility and tissue distribution ( Vd​ ) while simultaneously protecting the molecule from rapid microsomal clearance and mitigating hERG-mediated cardiotoxicity.

References

  • Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors. Google Patents (WO2007006926A2).
  • Substituted indazole derivatives active as kinase inhibitors. Google Patents (US8299057B2).
  • Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. PubMed (NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(1-Methyl-piperidin-4-ylamino)-ethanol: Essential Safety and Operational Protocols

Hazard Assessment: Understanding the "Why" Behind the Precautions Substituted piperidines and related amino alcohols often exhibit several key hazards that dictate our handling procedures. It is prudent to assume 2-(1-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the "Why" Behind the Precautions

Substituted piperidines and related amino alcohols often exhibit several key hazards that dictate our handling procedures. It is prudent to assume 2-(1-Methyl-piperidin-4-ylamino)-ethanol may share these properties:

  • Corrosivity and Irritation: Many piperidine derivatives are corrosive and can cause severe skin burns and serious eye damage.[2][3][4] The basic nitrogen of the piperidine ring and the hydroxyl group can contribute to this caustic nature. This is the primary driver for stringent skin and eye protection.

  • Toxicity: These compounds can be harmful if swallowed or toxic in contact with skin.[4][5] Systemic absorption through the skin or ingestion can lead to adverse health effects.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[6] Inhalation should be minimized through proper ventilation.

  • Sensitization: Some individuals may develop skin sensitization after exposure to similar materials.[7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of the experimental protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are paramount. The following table summarizes the recommended equipment, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing to prevent cross-contamination.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene rubber recommended).To prevent direct skin contact with the potentially corrosive and toxic substance.[1][7] Select gloves with a protection class of at least 3 (breakthrough time > 60 minutes) for incidental contact.[7]
Eye Protection Safety glasses with side-shields or, preferably, chemical splash goggles.[7][8][9]To protect eyes from splashes, which could cause serious, irreversible damage.[2][5] Contact lenses should not be worn.[7]
Skin & Body A standard laboratory coat is mandatory. For larger quantities or tasks with a high splash risk, a chemically resistant apron over the lab coat is advised.[7][8]To protect personal clothing and underlying skin from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]To prevent inhalation of potentially irritating vapors or aerosols. If work outside a fume hood is unavoidable and there's a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[7][10]
Visual Workflow: PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as crucial as selecting the right equipment. The following workflow is designed to minimize the risk of exposure during these critical steps.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) cluster_final Final Step d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/ Face Shield f2->f3 wash Wash Hands Thoroughly f3->wash caption Fig 1: PPE Donning & Doffing Sequence

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Have an eyewash station and safety shower readily accessible.[1] Assemble all necessary PPE.

  • Aliquotting and Weighing: Whenever possible, handle the solid compound in the fume hood to minimize inhalation of any dust particles. Use spark-proof tools if the material's flammability is a concern.[11]

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute. Avoid all personal contact, including inhalation of vapors.[7][9]

  • Post-Handling: After use, ensure the primary container is tightly sealed.[6] Decontaminate the work area. Follow the doffing procedure outlined in the diagram above. Always wash hands thoroughly after handling, even if gloves were worn.[2][9]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan

Under no circumstances should 2-(1-Methyl-piperidin-4-ylamino)-ethanol or its solutions be disposed of down the sanitary sewer.[11][12]

  • Chemical Waste: The pure compound and any solutions containing it must be collected in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as solid hazardous waste.[1]

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • Safety Data Sheet. 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • NIST. SRM 2898a - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Loba Chemie. 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PERGAN. pergaquick a150 pm - Organische Peroxide. Retrieved from [Link]

  • ResearchGate. What the best way to dispose used-ethanol and glycol?. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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